molecular formula C18H20FN5O4 B15561571 Gemifloxacin CAS No. 1073254-49-5

Gemifloxacin

Cat. No.: B15561571
CAS No.: 1073254-49-5
M. Wt: 389.4 g/mol
InChI Key: ZRCVYEYHRGVLOC-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gemifloxacin is a 1,4-dihydro-1,8-naphthyridine with a carboxy group at the 3-position, an oxo sustituent at the 4-position, a fluoro substituent at the 5-position and a substituted pyrrolin-1-yl group at the 7-position. It has a role as a topoisomerase IV inhibitor, an antimicrobial agent and an antibacterial drug. It is a monocarboxylic acid, a 1,8-naphthyridine derivative, a quinolone antibiotic and a fluoroquinolone antibiotic.
This compound is a quinolone antibacterial agent with a broad-spectrum activity that is used in the treatment of acute bacterial exacerbation of chronic bronchitis and mild-to-moderate pneumonia. It is available in oral formulations. This compound acts by inhibiting DNA synthesis through the inhibition of both DNA gyrase and topoisomerase IV, which are essential for bacterial growth.
This compound is a Quinolone Antimicrobial.
This compound is a fourth generation, oral fluoroquinolone antibiotic used in the therapy of mild-to-moderate respiratory tract infections caused by susceptible organisms. This compound has been linked to rare instances of acute liver injury.
This compound is a fluoroquinolone antibiotic with antimicrobial property. This compound enters bacterial cells by diffusion through integral membrane porin pathway before targeting both DNA gyrase and topoisomerase IV, two enzymes critical for DNA replication and repair. This agent binds to the DNA/DNA-gyrase complex and inhibits the A subunits of the enzyme thereby preventing the bacterial chromosome from rejoining. This interferes with DNA replication and repair processes as well as transcription, and ultimately leads to bacterial cell death. This compound targets at both Gram-positive, -negative and atypical human pathogens.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2003 and is indicated for bacterial disease and has 4 investigational indications. This drug has a black box warning from the FDA.
A naphthyridine and fluoroquinolone derivative antibacterial agent and DNA TOPOISOMERASE II inhibitor that is used for the treatment of community-acquired pneumonia and acute bacterial infections associated with chronic bronchitis.
See also: Ciprofloxacin (related);  Ofloxacin (related);  Norfloxacin (related) ... View More ...

Properties

IUPAC Name

7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O4/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27)/b22-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCVYEYHRGVLOC-HYARGMPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/1\CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048495
Record name Gemifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gemifloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015286
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble at neutral pH (350 mg/mL at 37 °C, pH 7.0)., 2.10e-01 g/L
Record name Gemifloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01155
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gemifloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015286
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Off-white, amorphous solid from chloroform-ethanol

CAS No.

175463-14-6
Record name Gemifloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175463-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gemifloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175463146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gemifloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01155
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gemifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEMIFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKR68Y0E4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Gemifloxacin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8027
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Gemifloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015286
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

235-237 °C
Record name Gemifloxacin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8027
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Gemifloxacin's Mechanism of Action on DNA Gyrase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gemifloxacin (B1671427) is a potent, fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the dual inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][3][4][5][6] This dual-targeting capability is a key factor in its enhanced potency and reduced likelihood of resistance development compared to earlier generation fluoroquinolones.[7] this compound exerts its bactericidal effect by stabilizing the covalent complex formed between these enzymes and DNA, which traps the enzymes in a state where they have introduced a double-strand break in the DNA.[8] This leads to the inhibition of DNA replication and transcription, ultimately resulting in bacterial cell death.[1][5] This guide provides a comprehensive overview of the molecular mechanism of this compound's action on DNA gyrase, quantitative data on its efficacy, detailed experimental protocols for its study, and an analysis of resistance mechanisms.

Core Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

This compound, like other fluoroquinolones, interferes with the essential DNA replication process in bacteria by targeting DNA gyrase and topoisomerase IV.[2][3][4][5][6] These enzymes are crucial for managing DNA topology, including supercoiling, catenation, and decatenation, which are vital for DNA replication, repair, and recombination.[8]

The catalytic cycle of DNA gyrase involves the following key steps:

  • Binding of the enzyme to a segment of DNA (the G-segment).

  • Binding of an ATP molecule.

  • Capture of a second DNA segment (the T-segment).

  • Cleavage of both strands of the G-segment, forming a covalent intermediate where each of the two GyrA subunits is linked to a 5'-phosphate end of the broken DNA.

  • Passage of the T-segment through the break.

  • Religation of the G-segment.

  • Release of the T-segment and hydrolysis of ATP.

This compound intervenes at the fourth step of this cycle. It binds to the enzyme-DNA complex, stabilizing the "cleavable complex" where the DNA is in a broken state.[8] This prevents the religation of the DNA strands, leading to an accumulation of double-strand breaks. These breaks are lethal to the bacteria as they stall replication forks and trigger a cascade of events leading to cell death.

While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is often the more sensitive target in Gram-positive bacteria.[9] However, this compound is notable for its potent activity against both enzymes in key pathogens like Streptococcus pneumoniae.[10][11] This dual-targeting is believed to contribute to its broad spectrum of activity and a lower propensity for the development of resistance.[7]

Below is a diagram illustrating the mechanism of action of this compound on DNA gyrase.

Gemifloxacin_Mechanism cluster_GyraseCycle DNA Gyrase Catalytic Cycle cluster_Inhibition Inhibition by this compound Gyrase DNA Gyrase (GyrA2GyrB2) Gyrase_DNA Gyrase-DNA Complex Gyrase->Gyrase_DNA Binds DNA_Unbound Bacterial DNA DNA_Unbound->Gyrase_DNA Cleavage DNA Cleavage (Double-Strand Break) Gyrase_DNA->Cleavage ATP-dependent ATP ATP ATP->Cleavage Religation DNA Religation Cleavage->Religation Strand Passage Cleavable_Complex Stabilized Ternary Cleavable Complex (Gyrase-DNA-Gemifloxacin) Cleavage->Cleavable_Complex Inhibits Religation Supercoiled_DNA Supercoiled DNA Religation->Supercoiled_DNA This compound This compound This compound->Cleavable_Complex Replication_Block Blockage of DNA Replication and Transcription Cleavable_Complex->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

This compound's inhibitory action on the DNA gyrase catalytic cycle.

Quantitative Data on this compound's Efficacy

The potency of this compound has been quantified through various in vitro studies, primarily by determining its 50% inhibitory concentration (IC50) against purified enzymes and its minimum inhibitory concentration (MIC) against various bacterial strains.

Inhibitory Concentration (IC50) against Purified Enzymes

The IC50 value represents the concentration of this compound required to inhibit 50% of the enzymatic activity of purified DNA gyrase or topoisomerase IV.

Enzyme TargetOrganismThis compound IC50 (µM)Ciprofloxacin IC50 (µM)Reference
DNA GyraseStreptococcus pneumoniae5 to 1040[10]
Topoisomerase IVStreptococcus pneumoniae2.5 to 5.020[10]
Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The MIC90 is the concentration at which 90% of the tested isolates are inhibited.

OrganismThis compound MIC90 (µg/mL)Ciprofloxacin MIC90 (µg/mL)Levofloxacin MIC90 (µg/mL)Reference
Streptococcus pneumoniae0.032.01.0[12]
Haemophilus influenzae≤0.008--[13]
Moraxella catarrhalis0.008--[13]
Activity Against Quinolone-Resistant Streptococcus pneumoniae

This compound retains significant activity against strains of S. pneumoniae that have developed resistance to other fluoroquinolones through mutations in the gyrA and parC genes.

S. pneumoniae StrainRelevant MutationsThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Reference
Wild-Type (7785)None0.03 - 0.061 - 2[10]
gyrA mutantSer-81 -> Phe/Tyr or Glu-85 -> Lys0.25-[1]
parC mutantSer-79 -> Phe/Tyr0.12 - 0.25-[1]
gyrA + parC mutantCombined mutations0.5 - 1.064[1][10]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with DNA gyrase.

Purification of Recombinant DNA Gyrase Subunits

Objective: To obtain pure and active GyrA and GyrB subunits for in vitro assays. This protocol is adapted from methods used for Streptococcus pneumoniae.[3][4]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) harboring plasmids with gyrA and gyrB genes under an inducible promoter (e.g., T7).

  • Luria-Bertani (LB) medium with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

  • Ni-NTA affinity chromatography column.

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol).

Procedure:

  • Grow the E. coli expression strain in LB medium at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 3-4 hours at 30°C.

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at high speed.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with several volumes of wash buffer to remove unbound proteins.

  • Elute the His-tagged GyrA or GyrB protein with elution buffer.

  • Collect the fractions and analyze by SDS-PAGE for purity.

  • Pool the pure fractions and dialyze against dialysis buffer for storage at -80°C.

DNA Gyrase Supercoiling Inhibition Assay

Objective: To determine the concentration of this compound required to inhibit the supercoiling activity of DNA gyrase.[14]

Materials:

  • Purified DNA gyrase (GyrA and GyrB subunits).

  • Relaxed pBR322 DNA substrate.

  • 5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin).

  • This compound stock solution.

  • Stop solution/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol).

  • Agarose (B213101) gel (1%) in TBE buffer.

  • Ethidium (B1194527) bromide or other DNA stain.

Procedure:

  • Prepare reaction mixtures on ice containing 1X assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and varying concentrations of this compound.

  • Add a pre-determined amount of reconstituted DNA gyrase to initiate the reaction.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Terminate the reactions by adding the stop solution/loading dye.

  • Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel.

  • Stain the gel with ethidium bromide and visualize under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.

  • Quantify the band intensities to determine the IC50 value.

Supercoiling_Assay_Workflow Start Prepare Reaction Mix (Buffer, Relaxed DNA, this compound) Add_Gyrase Add DNA Gyrase Start->Add_Gyrase Incubate Incubate at 37°C Add_Gyrase->Incubate Stop_Reaction Stop Reaction (SDS/EDTA) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Stain and Visualize DNA Electrophoresis->Visualize Analyze Quantify Bands and Determine IC50 Visualize->Analyze

Workflow for the DNA gyrase supercoiling inhibition assay.
DNA Cleavage Assay

Objective: To measure the ability of this compound to stabilize the cleavable complex of DNA gyrase.[6][7]

Materials:

  • Purified DNA gyrase (GyrA and GyrB subunits).

  • Supercoiled pBR322 DNA substrate.

  • Cleavage buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin). Note: ATP is often omitted for quinolone-induced cleavage.

  • This compound stock solution.

  • SDS solution (10%).

  • Proteinase K solution.

  • Stop solution/loading dye.

  • Agarose gel (1%) in TBE buffer.

  • Ethidium bromide or other DNA stain.

Procedure:

  • Prepare reaction mixtures on ice containing cleavage buffer, supercoiled pBR322 DNA (e.g., 0.5 µg), and varying concentrations of this compound.

  • Add a pre-determined amount of reconstituted DNA gyrase.

  • Incubate at 37°C for 30-60 minutes to allow the formation of the cleavable complex.

  • Add SDS to a final concentration of 1% to denature the enzyme and trap the covalent DNA-gyrase intermediate.

  • Add proteinase K to digest the gyrase and release the DNA. Incubate at 37°C for 30 minutes.

  • Add stop solution/loading dye.

  • Analyze the DNA products by agarose gel electrophoresis. The formation of a linear DNA band indicates the stabilization of the cleavable complex.

  • Quantify the amount of linear DNA to determine the concentration of this compound that produces 25% linearization of the input DNA (CC25).

Mechanisms of Resistance

Bacterial resistance to this compound, and fluoroquinolones in general, primarily arises from two main mechanisms:

  • Target-mediated resistance: This involves mutations in the genes encoding the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). These mutations typically occur in a specific region known as the quinolone resistance-determining region (QRDR). The amino acid substitutions in these regions reduce the binding affinity of this compound to the enzyme-DNA complex, thereby decreasing its inhibitory effect. Common mutations are found at Ser-81 and Glu-85 in GyrA, and Ser-79 in ParC of S. pneumoniae.[1]

  • Decreased drug accumulation: This can occur through either reduced influx of the drug into the bacterial cell or increased efflux of the drug out of the cell. Efflux pumps are membrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterium. Overexpression of these pumps can lead to lower intracellular concentrations of this compound, reducing its efficacy.

The dual-targeting nature of this compound makes it more resilient to the development of resistance. For high-level resistance to emerge, mutations in both DNA gyrase and topoisomerase IV are often required.[1]

Resistance_Mechanisms This compound This compound Target_Binding Binding to Gyrase/Topo IV- DNA Complex This compound->Target_Binding Inhibition Inhibition of DNA Replication Target_Binding->Inhibition Bacterial_Death Bacterial Cell Death Inhibition->Bacterial_Death Resistance Resistance Mechanisms Target_Mutation Target Site Mutations (gyrA, parC) Resistance->Target_Mutation Efflux Increased Efflux Pump Activity Resistance->Efflux Reduced_Affinity Reduced Binding Affinity Target_Mutation->Reduced_Affinity Reduced_Concentration Decreased Intracellular Drug Concentration Efflux->Reduced_Concentration Reduced_Affinity->Target_Binding Blocks Reduced_Concentration->Target_Binding Reduces

Overview of resistance mechanisms to this compound.

Conclusion

This compound's potent bactericidal activity stems from its efficient dual inhibition of bacterial DNA gyrase and topoisomerase IV. By stabilizing the cleavable complex, it effectively induces lethal double-strand DNA breaks, halting essential cellular processes. The quantitative data underscores its high potency, even against strains resistant to other fluoroquinolones. The detailed experimental protocols provided herein offer a foundation for further research into its mechanism and for the development of novel antimicrobial agents. Understanding the molecular basis of its action and the mechanisms of resistance is crucial for its effective clinical use and for designing next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

Gemifloxacin's Potent Grip on Gram-Positive Bacteria: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of gemifloxacin (B1671427) against Gram-positive bacteria. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of its mechanism of action and experimental workflows. This compound, a fluoroquinolone antibiotic, exhibits a broad spectrum of activity and is particularly noted for its enhanced potency against Gram-positive pathogens.[1][2]

Antibacterial Spectrum: Quantitative Analysis

This compound demonstrates significant in vitro activity against a wide range of Gram-positive bacteria. Its potency is often superior to that of other fluoroquinolones.[3] The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against key Gram-positive isolates. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism and is a critical measure of antibacterial efficacy.

Streptococcus pneumoniae

This compound is highly effective against Streptococcus pneumoniae, including strains that are resistant to penicillin and other fluoroquinolones like ciprofloxacin (B1669076).[4][5][6] This potent activity makes it a valuable agent in the treatment of respiratory tract infections caused by this pathogen.[6]

Strain TypeMIC50 (mg/L)MIC90 (mg/L)Reference
All strains0.016 - 0.030.06 - 0.25[7][8]
Penicillin-susceptible--[6]
Penicillin-resistant--[3][6]
Ciprofloxacin-resistant0.250.5[8]
Staphylococcus aureus

Against Staphylococcus aureus, this compound shows potent activity, particularly against methicillin-susceptible strains (MSSA).[7][9] It is reported to be 8- to 16-fold more active than ciprofloxacin against wild-type S. aureus.[10][11][12]

Strain TypeMIC50 (mg/L)MIC90 (mg/L)Reference
Methicillin-susceptible (MSSA)-0.03 - 0.063[9][13]
Methicillin-resistant (MRSA)-8
Other Streptococci

This compound also demonstrates excellent activity against other streptococcal species of clinical importance.

OrganismMIC90 (mg/L)Reference
Streptococcus pyogenes0.03[9]
Streptococcus agalactiae0.03[9]
Viridans group streptococci0.12[9]
Enterococcus Species

The activity of this compound against enterococci is more variable and generally lower than against streptococci and staphylococci.

OrganismMIC90 (mg/L)Reference
Enterococcus faecalis2[9]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][14] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[14] By forming a ternary complex with the enzyme and DNA, this compound blocks the resealing of the DNA strands, leading to double-stranded DNA breaks and ultimately cell death.[15] In Gram-positive bacteria, topoisomerase IV is often the primary target.[2][7]

Gemifloxacin_Mechanism_of_Action cluster_bacterium Gram-Positive Bacterium This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits (Primary Target) DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for Topoisomerase_IV->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Fig. 1: Mechanism of action of this compound in Gram-positive bacteria.

Experimental Protocols: MIC Determination

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the in vitro activity of an antimicrobial agent. The standardized methods for MIC testing are provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The two primary methods are broth microdilution and agar (B569324) dilution.

Broth Microdilution Method (CLSI/EUCAST Guidelines)

This method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Workflow:

Broth_Microdilution_Workflow Start Start Prep_Antimicrobial Prepare serial twofold dilutions of this compound in broth Start->Prep_Antimicrobial Prep_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate microtiter plate wells with bacterial suspension Prep_Antimicrobial->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Visually inspect for turbidity (bacterial growth) Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Fig. 2: Workflow for Broth Microdilution MIC Determination.

Detailed Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range in the microtiter plate wells. For fastidious organisms like streptococci, the medium is often supplemented with lysed horse blood.[11]

  • Preparation of Inoculum: Several colonies of the test organism from a fresh agar plate are suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: The microtiter plates containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth. Pinpoint growth at the bottom of the well may be disregarded for some bacteriostatic antibiotics.[16]

Agar Dilution Method (EUCAST Guidelines)

In the agar dilution method, the antimicrobial agent is incorporated into the agar medium at various concentrations before it solidifies. The surface of the agar is then inoculated with a standardized bacterial suspension.

Workflow:

Agar_Dilution_Workflow Start Start Prep_Antimicrobial_Agar Prepare a series of agar plates with varying concentrations of this compound Start->Prep_Antimicrobial_Agar Prep_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Spot-inoculate the surface of each agar plate Prep_Antimicrobial_Agar->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Examine plates for bacterial growth Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Fig. 3: Workflow for Agar Dilution MIC Determination.

Detailed Methodology:

  • Preparation of Antimicrobial-Containing Agar: A stock solution of this compound is prepared. Appropriate volumes of the stock solution are added to molten Mueller-Hinton agar (maintained at 45-50°C) to create a series of plates with twofold dilutions of the antibiotic. For fastidious organisms, the agar may be supplemented with blood.[9]

  • Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, similar to the broth microdilution method. This suspension is further diluted to achieve a final inoculum of approximately 10^4 CFU per spot.

  • Inoculation: A multipoint inoculator is typically used to deliver a standardized volume of the bacterial suspension onto the surface of each agar plate.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Reading Results: The plates are examined, and the MIC is defined as the lowest concentration of this compound that inhibits the visible growth of the bacteria.

Mechanisms of Resistance

Resistance to fluoroquinolones, including this compound, in Gram-positive bacteria primarily arises from two main mechanisms:

  • Target Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of the drug to its targets, leading to decreased susceptibility.[4][7][17]

  • Efflux Pumps: Overexpression of native efflux pumps can actively transport the antibiotic out of the bacterial cell, reducing its intracellular concentration and thereby its effectiveness.[2][4]

Conclusion

This compound exhibits potent in vitro activity against a broad spectrum of clinically relevant Gram-positive bacteria, including multidrug-resistant Streptococcus pneumoniae. Its primary mechanism of action involves the dual inhibition of DNA gyrase and topoisomerase IV. Standardized methodologies, such as broth microdilution and agar dilution, are crucial for accurately determining its in vitro efficacy. Understanding the antibacterial spectrum and mechanisms of action and resistance is vital for the judicious use of this compound in clinical settings and for guiding future drug development efforts.

References

In Vitro Activity of Gemifloxacin Against Respiratory Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of gemifloxacin (B1671427), a fluoroquinolone antimicrobial agent, against key bacterial pathogens implicated in respiratory tract infections. This compound has demonstrated potent activity against a wide spectrum of common respiratory pathogens, including multi-drug resistant strains.[1][2] This document summarizes key quantitative data, details common experimental protocols for assessing antimicrobial susceptibility, and provides visual representations of these methodologies.

Quantitative Assessment of In Vitro Activity

The in vitro potency of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for this compound against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, including strains with resistance to other antibiotics.

Table 1: In Vitro Activity of this compound against Streptococcus pneumoniae
Strain TypeMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)
All Isolates0.0160.03≤0.03 - 0.03
Penicillin-Susceptible-0.016-
Penicillin-Intermediate/Resistant-0.03-
Ciprofloxacin-Resistant--0.03 - 0.12
Ofloxacin-Resistant-≤0.5-

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data compiled from multiple studies.[3][4][5][6]

This compound demonstrates exceptional potency against Streptococcus pneumoniae, including strains resistant to penicillin and other fluoroquinolones.[2][4] Notably, even for ciprofloxacin-resistant strains, the MIC₉₀ of this compound remains low, indicating its potential utility in treating infections caused by such resistant organisms.

Table 2: In Vitro Activity of this compound against Haemophilus influenzae
Strain TypeMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)
All Isolates≤0.008≤0.008 - 0.06≤0.004 - 0.25
β-lactamase-negative-0.008-
β-lactamase-positive-0.008-
Quinolone-less susceptible0.2510.016 - 2

Data compiled from multiple studies.[3][4][7][8][9][10]

This compound is highly active against Haemophilus influenzae, with very low MIC₉₀ values for both β-lactamase-positive and -negative strains.[7] While its activity is reduced against strains with existing quinolone resistance, it may still retain some efficacy.[7]

Table 3: In Vitro Activity of this compound against Moraxella catarrhalis
Strain TypeMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)
All Isolates-0.008 - 0.015≤0.06
β-lactamase-positive-0.008-

Data compiled from multiple studies.[3][4][8][9][10]

This compound exhibits potent activity against Moraxella catarrhalis, with consistently low MIC₉₀ values.[3][4]

Experimental Protocols for Susceptibility Testing

The determination of in vitro antimicrobial activity is guided by standardized methodologies, primarily those established by the Clinical and Laboratory Standards Institute (CLSI).[11][12][13][14] The most common methods for determining the MIC of this compound against respiratory pathogens are broth microdilution and agar (B569324) dilution.

Broth Microdilution Method

This method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. The plates are incubated under specific conditions, and the MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method

In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes and allowed to solidify. A standardized inoculum of the test organism is then spotted onto the surface of the agar plates. After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that prevents the growth of the organism.[15]

Quality Control

To ensure the accuracy and reproducibility of susceptibility testing, quality control (QC) is essential.[15] This involves the regular testing of reference strains with known MIC values for the antimicrobial agents being evaluated. The obtained MIC values for the QC strains must fall within a predefined acceptable range for the test results to be considered valid.

Visualizing Experimental Workflows

The following diagrams illustrate the key steps in determining the in vitro susceptibility of respiratory pathogens to this compound.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_agent Prepare serial dilutions of this compound inoculate Inoculate microtiter plate wells prep_agent->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate plates under appropriate conditions inoculate->incubate read_mic Visually inspect for growth inhibition incubate->read_mic determine_mic Determine the Minimum Inhibitory Concentration (MIC) read_mic->determine_mic

Caption: Broth Microdilution Experimental Workflow.

AgarDilutionWorkflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_agar Prepare agar plates with varying this compound concentrations spot_inoculum Spot inoculum onto agar surfaces prep_agar->spot_inoculum prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->spot_inoculum incubate Incubate plates under appropriate conditions spot_inoculum->incubate observe_growth Observe for bacterial growth incubate->observe_growth determine_mic Determine the Minimum Inhibitory Concentration (MIC) observe_growth->determine_mic

References

Navigating Preclinical Development: A Technical Guide to the Pharmacokinetics and Bioavailability of Gemifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetics and bioavailability of Gemifloxacin (B1671427), a fluoroquinolone antibacterial agent. The following sections detail key pharmacokinetic parameters in relevant animal models, outline common experimental methodologies, and visually represent the preclinical research workflow. This document is intended to serve as a valuable resource for professionals involved in drug development and translational sciences.

Introduction to this compound

This compound is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of both DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination[1]. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in preclinical species is crucial for predicting its pharmacokinetic profile and ensuring its safety and efficacy in humans.

Pharmacokinetics in Preclinical Models

The disposition and metabolic fate of this compound have been studied in several preclinical species, primarily rats and dogs, which are standard models for toxicological evaluation. The pharmacokinetic profiles of the (+) and (-) enantiomers of this compound, a racemic compound, have been found to be nearly identical in these species[2].

Pharmacokinetic Parameters in Rats

Studies in rats have demonstrated that this compound is rapidly absorbed after oral administration. The terminal phase elimination half-life is approximately 2 hours[2]. The oral bioavailability in rats has been reported to be variable, ranging from 11% to 42%[3].

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Rats

ParameterOral AdministrationIntravenous AdministrationReference
Dose 16-160 mg/kg (solution)Data not specified[3]
Tmax (h) Rapid absorptionN/A
t1/2 (h) ~2~2[2]
Bioavailability (%) 11 - 42N/A[3]

Note: Specific Cmax and AUC values for rats were not consistently available in the reviewed literature.

Pharmacokinetic Parameters in Dogs

In dogs, this compound is also rapidly absorbed following oral administration, with a terminal phase elimination half-life of approximately 5 hours[2]. The oral bioavailability in dogs has shown variability, ranging from 28% to 99% when administered as a powder in gelatin capsules[3].

Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Dogs

ParameterOral AdministrationIntravenous AdministrationReference
Dose 8 mg/kg (capsule)Data not specified[3]
Tmax (h) Rapid absorptionN/A
t1/2 (h) ~5~5[2]
Bioavailability (%) 28 - 99N/A[3]

Note: Specific Cmax and AUC values for dogs were not consistently available in the reviewed literature.

Pharmacokinetic Data in Monkeys

Despite extensive searches of publicly available literature and regulatory documents, specific quantitative preclinical pharmacokinetic data (Cmax, Tmax, AUC, and bioavailability) for this compound in monkey species, such as cynomolgus or rhesus monkeys, could not be located. While non-human primates are often used in preclinical drug development, detailed pharmacokinetic studies for this compound in these models do not appear to be published in the accessible domain.

Metabolism and Excretion

This compound undergoes limited metabolism in both rats and dogs[2]. The primary metabolites identified are the E-isomer and the acyl glucuronide of this compound in both species, with N-acetyl this compound also being a notable metabolite in rats[2]. All metabolites are considered minor.

The excretion of this compound and its metabolites occurs through both urinary and fecal routes. In rats, a higher proportion of the dose is eliminated in the urine (approximately 46%) compared to bile (around 12%). In dogs, elimination is more evenly distributed between urinary excretion, biliary secretion, and gastrointestinal secretion[2].

Experimental Protocols

The following sections detail the typical methodologies employed in preclinical pharmacokinetic studies of this compound.

Animal Models and Drug Administration
  • Species: Sprague-Dawley rats and Beagle dogs are commonly used.

  • Administration: For oral studies, this compound mesylate is often administered as a solution or in capsules. For intravenous studies, a sterile solution is administered, typically via a cannulated vein.

Sample Collection
  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. Plasma is separated by centrifugation and stored frozen until analysis.

  • Urine and Feces Collection: Animals may be housed in metabolism cages to allow for the separate collection of urine and feces to determine excretion patterns.

Bioanalytical Methodology

The quantification of this compound in plasma and other biological matrices is typically performed using validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

  • Sample Preparation: A common method for plasma sample preparation is protein precipitation using acetonitrile[4][5]. An internal standard, such as chloramphenicol, is often added prior to precipitation[4].

  • Chromatographic Separation: A C18 column is frequently used for separation with an isocratic mobile phase, often consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer[4][6].

  • Detection: Detection can be achieved using an ultraviolet (UV) detector or, for higher sensitivity and specificity, a tandem mass spectrometer (MS/MS)[4][7]. The method should be validated for linearity, accuracy, precision, and stability as per regulatory guidelines[4].

Visualizing the Preclinical Pharmacokinetic Workflow

The following diagram illustrates a typical experimental workflow for a preclinical pharmacokinetic study of this compound.

Preclinical Pharmacokinetic Experimental Workflow for this compound.

The following diagram illustrates the logical relationship of key pharmacokinetic processes.

Pharmacokinetic_Processes Administration Oral/IV Administration Absorption Absorption (from administration site) Administration->Absorption Distribution Distribution (to tissues) Absorption->Distribution Metabolism Metabolism (limited, in liver) Distribution->Metabolism Excretion Excretion (Urine & Feces) Distribution->Excretion Metabolism->Excretion

Core Pharmacokinetic Processes of this compound.

Conclusion

The preclinical pharmacokinetic profile of this compound in rats and dogs demonstrates rapid absorption and a moderate elimination half-life, supporting the potential for once-daily dosing. The compound undergoes limited metabolism, with excretion occurring via both renal and fecal routes. While robust data is available for rodent and canine models, a notable gap exists in the public domain regarding the quantitative pharmacokinetics of this compound in non-human primates. The experimental protocols outlined in this guide provide a foundation for conducting further preclinical evaluations. This comprehensive understanding of this compound's preclinical ADME properties is essential for its continued development and successful clinical application.

References

Gemifloxacin's Potent Activity Against the Atypical Bacterium Mycoplasma pneumoniae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplasma pneumoniae is a significant causative agent of community-acquired respiratory tract infections, including tracheobronchitis and atypical pneumonia. Lacking a cell wall, this bacterium is intrinsically resistant to beta-lactam antibiotics, necessitating the use of alternative antimicrobial agents.[1][2][3] Macrolides have traditionally been the first-line treatment, but the emergence of macrolide-resistant strains worldwide poses a significant clinical challenge.[1][2][4] Fluoroquinolones, with their distinct mechanism of action, represent a crucial therapeutic alternative.[1][5] This technical guide provides an in-depth analysis of the in vitro activity of gemifloxacin (B1671427), a potent fluoroquinolone, against M. pneumoniae.

This compound demonstrates high potency against a wide spectrum of respiratory pathogens, including multi-drug resistant Streptococcus pneumoniae.[6][7] Its activity extends to atypical pathogens like Mycoplasma pneumoniae, making it a valuable agent in the context of respiratory infections.[8][9][10] This document summarizes key quantitative data on its efficacy, details the experimental protocols for susceptibility testing, and visualizes the underlying mechanisms and workflows.

Quantitative Assessment of In Vitro Activity

The in vitro potency of an antimicrobial agent is a critical indicator of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) values, particularly the MIC required to inhibit 50% (MIC50) and 90% (MIC90) of isolates, are standard metrics for this assessment.

Table 1: Comparative In Vitro Activity of this compound and Other Antimicrobials against Mycoplasma pneumoniae
Antimicrobial AgentNumber of IsolatesMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)Reference
This compound 97≤0.001 - 0.25-0.125[11]
This compound 290.001 - 0.25--[12][13]
Moxifloxacin (B1663623)105-0.150.3[5]
Gatifloxacin97--0.125[11]
Sparfloxacin97--0.25[11]
Levofloxacin (B1675101)97--1.0[11]
Ciprofloxacin97--4.0[11]
Doxycycline97--0.5[11]
Azithromycin97--≤0.001[11]
Clarithromycin97--≤0.001[11]
Erythromycin97--≤0.001[11]

Data presented is a compilation from the cited studies. Direct comparison of absolute values across different studies should be done with caution due to potential variations in methodology and isolate populations.

As evidenced in the data, this compound exhibits potent in vitro activity against M. pneumoniae, with an MIC90 of 0.125 mg/L, which is comparable to other active fluoroquinolones like moxifloxacin and gatifloxacin.[11] Notably, it is significantly more active than older fluoroquinolones such as levofloxacin and ciprofloxacin.[11] While macrolides demonstrate lower MIC values against susceptible strains, the bactericidal nature of fluoroquinolones like this compound offers a therapeutic advantage.[2][11]

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

This compound, like other fluoroquinolones, exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[6][8][9][14][15] These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication, transcription, and repair.[14][15]

  • DNA Gyrase: This enzyme introduces negative supercoils into the DNA, which is a necessary step for the initiation of replication and transcription.

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating the interlinked daughter DNA molecules following replication, allowing for their segregation into daughter cells.[14][15]

This compound binds to the complex of these enzymes and DNA, stabilizing it and leading to breaks in the bacterial chromosome, which ultimately results in cell death.[14] This dual-targeting mechanism contributes to its potent activity and may lower the potential for the development of resistance.

Gemifloxacin_Mechanism_of_Action cluster_bacterium Mycoplasma pneumoniae Cell cluster_dna_replication DNA Replication & Topology This compound This compound inhibition_gyrase Inhibition This compound->inhibition_gyrase inhibition_topo Inhibition This compound->inhibition_topo dna_gyrase DNA Gyrase (gyrA, gyrB) supercoiling Negative Supercoiling dna_gyrase->supercoiling induces topoisomerase_iv Topoisomerase IV (parC, parE) decatenation Daughter Chromosome Decatenation topoisomerase_iv->decatenation performs replication_fork DNA Replication replication_fork->dna_gyrase requires replication_fork->topoisomerase_iv requires inhibition_gyrase->dna_gyrase cell_death Bacterial Cell Death inhibition_gyrase->cell_death inhibition_topo->topoisomerase_iv inhibition_topo->cell_death

Caption: Mechanism of action of this compound against M. pneumoniae.

Experimental Protocols: In Vitro Susceptibility Testing

Standardized methods are crucial for the accurate and reproducible determination of antimicrobial susceptibility. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for testing human mycoplasmas.[16][17][18] The broth microdilution method is a commonly used and recommended technique.[19][20]

Protocol: Broth Microdilution MIC Assay for M. pneumoniae

This protocol is synthesized from established methodologies for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against Mycoplasma pneumoniae.[16][19][20][21]

1. Media and Reagents Preparation:

  • SP4 Broth: This specialized medium is required for the cultivation of M. pneumoniae.[16][22][23] Its composition includes beef heart infusion, peptone, and is supplemented with fetal bovine serum and yeast extract to meet the fastidious nutritional requirements of the organism.[22][24][25] Glucose is added as a carbohydrate source, and phenol (B47542) red is included as a pH indicator.[22][24]

  • Antimicrobial Stock Solutions: Prepare a stock solution of this compound in a suitable solvent at a high concentration. Further dilutions will be made in SP4 broth.

2. Inoculum Preparation:

  • Culture a reference strain (e.g., ATCC 29342) or clinical isolates of M. pneumoniae in SP4 broth until the color of the medium changes from red to yellow, indicating active growth and glucose metabolism.[22][24]

  • Dilute the actively growing culture in fresh SP4 broth to achieve a final concentration of approximately 10^4 to 10^5 color changing units (CCU) per mL. The exact inoculum size should be standardized according to CLSI guidelines.

3. Assay Procedure:

  • Perform serial twofold dilutions of the this compound stock solution in SP4 broth in the wells of a 96-well microtiter plate. The final volume in each well is typically 100 µL.

  • Add 100 µL of the prepared M. pneumoniae inoculum to each well, resulting in a final volume of 200 µL.

  • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum) on each plate.

  • Seal the plates to prevent evaporation and incubate at 37°C in an ambient atmosphere.

4. MIC Determination:

  • Incubate the plates until the growth control well shows a distinct color change (red to yellow). This typically takes 3 to 20 days depending on the strain.[25]

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the color change of the medium.

MIC_Determination_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis prep_media Prepare SP4 Broth serial_dilution Perform Serial Dilutions of This compound in Microtiter Plate prep_media->serial_dilution prep_antibiotic Prepare this compound Stock Solution prep_antibiotic->serial_dilution prep_inoculum Prepare M. pneumoniae Inoculum (10^4-10^5 CCU/mL) add_inoculum Inoculate Wells with M. pneumoniae Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include Growth and Sterility Controls add_inoculum->controls incubation Seal Plate and Incubate at 37°C controls->incubation read_results Observe Color Change in Control Well incubation->read_results determine_mic Determine MIC: Lowest Concentration with No Color Change read_results->determine_mic

Caption: Workflow for MIC determination via broth microdilution.

Mycoplasma pneumoniae Pathogenesis and Therapeutic Implications

M. pneumoniae infection is a complex process involving adhesion to respiratory epithelial cells, subsequent host cell damage, and modulation of the host immune response.[26][27][28][29] Adhesion is a critical first step, mediated by a specialized attachment organelle.[26][28] Following attachment, the bacterium can cause direct cytotoxicity through the production of reactive oxygen species and the release of toxins like the Community Acquired Respiratory Distress Syndrome (CARDS) toxin.[26][27] The host inflammatory response, while crucial for clearing the infection, also contributes significantly to the pathology of the disease.[26][28]

This compound's ability to efficiently kill the bacteria interrupts this pathogenic cascade at its root by eliminating the causative agent. Its bactericidal activity is a key advantage, particularly in severe infections or in immunocompromised patients where a rapid reduction in bacterial load is desirable.

Mycoplasma_Pathogenesis_and_Intervention cluster_host Host Respiratory Epithelium cluster_intervention Therapeutic Intervention adhesion 1. Adhesion to Host Cells (Attachment Organelle) damage 2. Direct Cytotoxicity (ROS, CARDS Toxin) adhesion->damage inflammation 3. Host Inflammatory Response (Cytokine Release) damage->inflammation symptoms Clinical Symptoms (Pneumonia, Bronchitis) inflammation->symptoms This compound This compound bacterial_death Inhibition of DNA Replication & Bacterial Death This compound->bacterial_death bacterial_death->adhesion Interrupts Pathogenesis

Caption: Interruption of M. pneumoniae pathogenesis by this compound.

Conclusion

This compound exhibits potent in vitro activity against Mycoplasma pneumoniae, with MIC values that are comparable or superior to those of other respiratory fluoroquinolones. Its established mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, provides a strong rationale for its use, particularly in the context of rising macrolide resistance. The standardized methodologies for susceptibility testing outlined in this guide are essential for the ongoing surveillance of its effectiveness and for guiding appropriate clinical use. The bactericidal nature of this compound makes it a valuable therapeutic option for effectively eradicating M. pneumoniae and interrupting the pathogenic processes that lead to respiratory disease. Continued research and surveillance are paramount to preserving the utility of this important antimicrobial agent.

References

Methodological & Application

Gemifloxacin Formulations for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of gemifloxacin (B1671427) formulations for oral and intravenous administration in preclinical animal studies. The information is intended to guide researchers in achieving consistent and reliable results in pharmacokinetic, pharmacodynamic, and toxicological evaluations.

Introduction to this compound

This compound is a synthetic broad-spectrum fluoroquinolone antibacterial agent.[1] It is commercially available as this compound mesylate, the salt form used in the oral tablet FACTIVE®.[2] For in vivo animal studies, particularly in early-stage research, liquid formulations are often preferred over solid dosage forms to ensure accurate and convenient dosing. This compound is freely soluble at a neutral pH.[2]

Data Presentation: Physicochemical and Pharmacokinetic Parameters

A summary of key physicochemical and pharmacokinetic parameters of this compound is presented below to aid in study design and formulation selection.

Table 1: Physicochemical Properties of this compound Mesylate
PropertyValueReference
FormWhite to light brown solid[3]
SolubilityFreely soluble at neutral pH[2]
Molecular Weight485.49 g/mol [3]
Table 2: Pharmacokinetic Parameters of this compound in Animals
SpeciesRouteDoseT1/2 (h)CmaxAUCBioavailability (%)Reference
RatOralNot Specified~2Not SpecifiedNot SpecifiedNot Specified[4]
RatIVNot Specified~2Not SpecifiedNot SpecifiedNot Specified[4]
DogOralNot Specified~5Not SpecifiedNot SpecifiedNot Specified[4]
DogIVNot Specified~5Not SpecifiedNot SpecifiedNot Specified[4]
Layer BirdsOral10 mg/kg2.35 ± 0.03181.71 ± 3.80 ng/mL870.18 ± 14.81 ng·h/mL15.50 ± 0.90[5]
Layer BirdsIV10 mg/kg2.50 ± 0.04Not Applicable4927.69 ± 67.55 ng·h/mLNot Applicable[5]

Note: Detailed Cmax and AUC values for rat and dog studies were not available in the provided search results. T1/2 represents the terminal phase elimination half-life.

Experimental Protocols

The following protocols provide step-by-step instructions for preparing oral and intravenous formulations of this compound for use in animal studies.

Protocol for Preparation of this compound Oral Suspension (1% HPMC)

This protocol is based on the use of 1% hydroxypropyl methylcellulose (B11928114) (HPMC) as a suspending vehicle, a common practice in preclinical oral gavage studies.[6]

Materials:

  • This compound mesylate powder

  • Hydroxypropyl methylcellulose (HPMC)

  • Purified water (e.g., Milli-Q or equivalent)

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Graduated cylinders

  • Volumetric flasks

  • Analytical balance

Procedure:

  • Prepare the 1% HPMC Vehicle:

    • Weigh the required amount of HPMC powder.

    • Heat approximately one-third of the total required volume of purified water to 60-70°C.

    • Slowly add the HPMC powder to the heated water while stirring vigorously to prevent clumping.

    • Once the HPMC is dispersed, add the remaining volume of cold purified water and continue to stir until a clear, uniform solution is formed.

    • Allow the solution to cool to room temperature.

  • Prepare the this compound Suspension:

    • Calculate and weigh the required amount of this compound mesylate powder based on the desired final concentration and the total volume of the suspension.

    • Triturate the this compound powder in a mortar with a pestle to reduce particle size and improve dispersion.

    • Add a small volume of the 1% HPMC vehicle to the mortar to form a smooth paste.

    • Gradually add the remaining 1% HPMC vehicle to the paste while stirring continuously.

    • Transfer the suspension to a volumetric flask and rinse the mortar with the vehicle to ensure complete transfer of the drug.

    • Make up the final volume with the 1% HPMC vehicle.

    • Stir the suspension using a magnetic stirrer for at least 30 minutes to ensure homogeneity.

Note: The stability of the formulation should be assessed if it is to be stored before use. It is recommended to prepare the suspension fresh daily.

Protocol for Preparation of this compound Intravenous Solution

This protocol outlines the preparation of a sterile, isotonic solution of this compound for intravenous administration. As specific published formulations for preclinical IV use were not identified, this protocol is based on general principles for preparing parenteral solutions.

Materials:

  • This compound mesylate powder

  • Sterile Water for Injection (WFI)

  • Sterile 0.9% Sodium Chloride (Normal Saline)

  • Sterile syringe filters (0.22 µm)

  • Sterile vials

  • Laminar flow hood or aseptic environment

  • Analytical balance

  • pH meter

Procedure:

  • Reconstitution of this compound:

    • All procedures should be performed in a laminar flow hood using aseptic techniques.

    • Calculate and weigh the required amount of this compound mesylate powder.

    • Dissolve the powder in a minimal amount of Sterile Water for Injection. This compound solubility is pH-dependent, and sterile WFI provides a neutral vehicle for initial dissolution.

  • Dilution to Final Concentration:

    • Once dissolved, dilute the this compound solution to the final desired concentration using sterile 0.9% Sodium Chloride (Normal Saline). This will ensure the final formulation is isotonic.

    • Gently mix the solution to ensure uniformity.

  • pH Adjustment (if necessary):

    • Measure the pH of the final solution. The ideal pH for intravenous injection is close to physiological pH (7.4).

    • If necessary, adjust the pH using sterile, dilute solutions of hydrochloric acid or sodium hydroxide. However, for most preclinical studies, if the initial pH is within a tolerable range (typically 5-9), adjustment may not be required.

  • Sterile Filtration:

    • Draw the final solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a sterile final vial. This step removes any potential microbial contamination.

  • Quality Control:

    • Visually inspect the final solution for any particulate matter.

    • If possible, perform a sterility test on a sample of the formulation.

Mandatory Visualizations

Experimental Workflows

The following diagrams illustrate the workflows for the preparation of this compound formulations.

G cluster_oral Oral Suspension Preparation Workflow prep_vehicle Prepare 1% HPMC Vehicle form_paste Form Paste with Vehicle prep_vehicle->form_paste weigh_gemi Weigh this compound Mesylate triturate Triturate Powder weigh_gemi->triturate triturate->form_paste gradual_addition Gradual Addition of Vehicle form_paste->gradual_addition final_volume Make up to Final Volume gradual_addition->final_volume homogenize Homogenize Suspension final_volume->homogenize G cluster_iv Intravenous Solution Preparation Workflow weigh_gemi_iv Weigh this compound Mesylate (Aseptic) dissolve Dissolve in Sterile WFI weigh_gemi_iv->dissolve dilute Dilute with Normal Saline dissolve->dilute ph_adjust pH Adjustment (if needed) dilute->ph_adjust sterile_filter Sterile Filtration (0.22 µm) ph_adjust->sterile_filter final_product Sterile this compound IV Solution sterile_filter->final_product G This compound This compound dna_gyrase DNA Gyrase This compound->dna_gyrase inhibits topoisomerase_iv Topoisomerase IV This compound->topoisomerase_iv inhibits dna_replication Bacterial DNA Replication dna_gyrase->dna_replication topoisomerase_iv->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death inhibition leads to

References

Application Notes and Protocols for Evaluating Gemifloxacin Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the cytotoxic effects of Gemifloxacin, a broad-spectrum fluoroquinolone antibiotic, on various cell lines. The methodologies described herein are essential for preclinical safety and efficacy evaluation in drug development and cancer research.

Introduction

This compound is a synthetic fluoroquinolone antibacterial agent that functions by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[1][2] Beyond its antibacterial properties, emerging evidence suggests that this compound and other fluoroquinolones may possess anti-inflammatory and anticancer activities.[3] Some studies indicate that these compounds can induce apoptosis and arrest the cell cycle in various cancer cell lines.[3] Therefore, robust and reproducible methods to evaluate the cytotoxicity of this compound are critical for exploring its therapeutic potential beyond antimicrobial applications.

This document outlines key cell-based assays to quantify this compound-induced cytotoxicity, including assessments of cell viability, membrane integrity, and apoptosis.

Data Presentation

The following tables summarize quantitative data from studies evaluating the cytotoxic effects of this compound and other representative fluoroquinolones.

Table 1: MTT Assay - IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µg/mL)
MCF7Breast Carcinoma48>500
HCT116Colon Carcinoma48>500
HEPG2Liver Carcinoma48>500

Data from a study evaluating this compound and its silver(I) complexes. The high IC50 values suggest low cytotoxic activity of this compound alone in these cell lines under the tested conditions.

Table 2: LDH Release Assay - Representative Data for Cytotoxicity Assessment

TreatmentConcentration (µM)% Cytotoxicity (LDH Release)
Vehicle Control-5.2 ± 1.1
Cytotoxic Agent X1025.8 ± 2.5
Cytotoxic Agent X5068.3 ± 4.2
Cytotoxic Agent X10089.7 ± 3.8

Note: This table presents representative data for an LDH assay to illustrate data structure. Specific quantitative data for this compound-induced LDH release was not available in the searched literature.

Table 3: Annexin V/PI Apoptosis Assay - Representative Data for Levofloxacin in Rat Annulus Fibrosus Cells

TreatmentConcentration (µg/mL)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control095.1 ± 1.22.5 ± 0.52.4 ± 0.6
Levofloxacin3085.3 ± 2.18.9 ± 1.35.8 ± 0.9
Levofloxacin6072.4 ± 3.515.2 ± 2.212.4 ± 1.8
Levofloxacin9058.9 ± 4.225.7 ± 3.115.4 ± 2.5

Note: This table presents representative data from a study on Levofloxacin, another fluoroquinolone, to demonstrate the expected output of an Annexin V/PI assay.[4]

Table 4: Caspase-3 Activity Assay - Representative Data for a Ciprofloxacin (B1669076) Derivative

Cell LineTreatmentIncubation Time (h)Fold Increase in Caspase-3 Activity
K562Ciprofloxacin Derivative (IC50)722.15
KG1aCiprofloxacin Derivative (IC50)721.41

Note: This table presents representative data from a study on a ciprofloxacin derivative to illustrate the expected output of a caspase-3 activity assay.[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Materials:

  • This compound stock solution

  • Target cell line(s)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Incubate for an additional 2-4 hours at room temperature in the dark.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[7]

Materials:

  • This compound stock solution

  • Target cell line(s)

  • Complete cell culture medium

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of this compound for the desired time period. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance values of the experimental, spontaneous release, and maximum release controls.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine (B164497) and the uptake of PI by cells with compromised membranes.[8]

Materials:

  • This compound stock solution

  • Target cell line(s)

  • Complete cell culture medium

  • 6-well cell culture plates

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Flow cytometer

Protocol:

  • Seed cells into 6-well plates and allow them to attach overnight.

  • Treat cells with different concentrations of this compound for the desired duration.

  • Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Distinguish cell populations based on FITC and PI fluorescence:

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • This compound stock solution

  • Target cell line(s)

  • Complete cell culture medium

  • Cell lysis buffer

  • Caspase-3 colorimetric or fluorometric assay kit (commercially available)

  • Microplate reader

Protocol:

  • Seed and treat cells with this compound as described in the previous protocols.

  • After treatment, lyse the cells using the provided lysis buffer.

  • Centrifuge the cell lysates to pellet the debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add an equal amount of protein from each lysate.

  • Prepare the reaction mixture containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) according to the kit's instructions.

  • Add the reaction mixture to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow General Workflow for this compound Cytotoxicity Assays cluster_setup Experiment Setup cluster_analysis Data Analysis cell_culture Cell Seeding in Multi-well Plates treatment Treatment with this compound (Various Concentrations) cell_culture->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh annexin Annexin V/PI Assay (Apoptosis) incubation->annexin caspase Caspase-3 Assay (Apoptosis) incubation->caspase data_acq Data Acquisition (Plate Reader / Flow Cytometer) mtt->data_acq ldh->data_acq annexin->data_acq caspase->data_acq quant Quantification (% Viability, % Cytotoxicity, % Apoptosis, Fold Change) data_acq->quant

General experimental workflow for assessing this compound cytotoxicity.

Signaling Pathway

signaling_pathway Proposed Signaling Pathway of this compound in Cancer Cells cluster_cytoplasm Cytoplasm tnfa TNF-α tak1_tab2 TAK1/TAB2 Complex tnfa->tak1_tab2 Activates This compound This compound This compound->tak1_tab2 Inhibits ikk IKK tak1_tab2->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb_ikb NF-κB-IκBα Complex nfkb_p65_p50 NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb_p65_p50->nfkb_nuc Translocation nfkb_ikb->nfkb_p65_p50 Degradation of IκBα snail Snail snail_gene Snail Gene Transcription nfkb_nuc->snail_gene snail_gene->snail Expression

This compound's inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols: Flow Cytometry Analysis of Gemifloxacin's Effect on Bacterial Cell Cycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemifloxacin is a broad-spectrum fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1][2][3][4] These enzymes are critical for DNA replication, transcription, repair, and recombination.[5][6] By targeting these enzymes, this compound effectively blocks bacterial DNA synthesis, leading to cell cycle arrest and ultimately, cell death.[1][5] This application note provides a detailed protocol for analyzing the effects of this compound on the bacterial cell cycle using flow cytometry, a powerful technique for high-throughput analysis of single cells.[7][8]

Flow cytometry allows for the rapid quantification of cellular DNA content, enabling the characterization of cell cycle distribution within a bacterial population.[9][10][11] By staining bacterial cells with a fluorescent DNA-binding dye, such as Propidium Iodide (PI) or SYTOX Green, one can distinguish between different phases of the cell cycle (G1, S, and G2/M) based on the fluorescence intensity, which is proportional to the DNA content.[1][12] This methodology provides valuable insights into the mechanism of action of antibacterial agents like this compound and can be a critical tool in drug discovery and development.

Principle of the Assay

This protocol utilizes flow cytometry to analyze the DNA content of bacteria treated with this compound. Bacterial cells are first cultured and exposed to varying concentrations of the antibiotic. Following treatment, the cells are fixed to preserve their cellular integrity and permeabilized to allow the entry of a fluorescent DNA intercalating dye. The stained cells are then analyzed on a flow cytometer. The resulting data, presented as a histogram of fluorescence intensity, reveals the distribution of the bacterial population across the different phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of DNA synthesis inhibition, a hallmark of fluoroquinolone activity.

Materials and Reagents

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Growth medium (e.g., Luria-Bertani broth, Tryptic Soy Broth)

  • This compound mesylate salt

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fixative: 70% ethanol (B145695), ice-cold

  • DNA staining solution:

    • Propidium Iodide (PI) staining solution: 50 µg/mL PI and 100 µg/mL RNase A in PBS.

    • SYTOX Green staining solution: 1 µM SYTOX Green in 50 mM Tris-HCl, pH 7.5.

  • Flow cytometer equipped with a 488 nm laser

  • Microcentrifuge

  • Vortex mixer

  • Incubator

Experimental Protocols

Protocol 1: Flow Cytometry Analysis of this compound's Effect on Escherichia coli Cell Cycle

1. Bacterial Culture and Treatment: a. Inoculate a single colony of E. coli into 5 mL of Luria-Bertani (LB) broth and incubate overnight at 37°C with shaking. b. The next day, dilute the overnight culture 1:100 into fresh, pre-warmed LB broth and grow to mid-log phase (OD600 ≈ 0.4-0.6). c. Aliquot the bacterial culture into separate tubes and add this compound at final concentrations of 0x (control), 0.5x, 1x, and 2x the Minimum Inhibitory Concentration (MIC). d. Incubate the treated cultures for 4 hours at 37°C with shaking.

2. Cell Fixation: a. After incubation, harvest 1 mL of each bacterial culture by centrifugation at 5,000 x g for 5 minutes. b. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. c. Centrifuge again at 5,000 x g for 5 minutes and discard the supernatant. d. Resuspend the pellet in 1 mL of ice-cold 70% ethanol by drop-wise addition while vortexing to prevent clumping. e. Incubate the cells on ice for at least 1 hour for fixation. Fixed cells can be stored at -20°C for several weeks.

3. DNA Staining with Propidium Iodide (PI): a. Centrifuge the fixed cells at 5,000 x g for 10 minutes. b. Carefully decant the ethanol and wash the cell pellet twice with 1 mL of PBS. c. Resuspend the cell pellet in 1 mL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS). d. Incubate in the dark at room temperature for 30 minutes.

4. Flow Cytometry Analysis: a. Analyze the stained samples on a flow cytometer using a 488 nm excitation laser. b. Collect the fluorescence emission in the appropriate channel for PI (typically around 617 nm). c. Acquire data for at least 10,000 events per sample. d. Analyze the data using appropriate software to generate DNA content histograms and quantify the percentage of cells in each cell cycle phase.

Protocol 2: Flow Cytometry Analysis of this compound's Effect on Staphylococcus aureus Cell Cycle

1. Bacterial Culture and Treatment: a. Inoculate a single colony of S. aureus into 5 mL of Tryptic Soy Broth (TSB) and incubate overnight at 37°C with shaking. b. Dilute the overnight culture 1:100 into fresh, pre-warmed TSB and grow to mid-log phase (OD600 ≈ 0.5-0.7). c. Treat the cultures with this compound at 0x (control), 0.5x, 1x, and 2x MIC for 4 hours at 37°C with shaking.

2. Cell Fixation: a. Harvest and wash the cells as described in Protocol 1 (steps 2a-2c). b. Fix the cells in ice-cold 70% ethanol as described in Protocol 1 (steps 2d-2e).

3. DNA Staining with SYTOX Green: a. Centrifuge the fixed cells and wash twice with 50 mM Tris-HCl, pH 7.5. b. Resuspend the cell pellet in 1 mL of SYTOX Green staining solution (1 µM SYTOX Green in 50 mM Tris-HCl, pH 7.5). c. Incubate in the dark at room temperature for 15 minutes.

4. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer with a 488 nm excitation laser. b. Collect the green fluorescence emission (typically around 523 nm). c. Acquire and analyze the data as described in Protocol 1 (steps 4c-4d).

Data Presentation

The following data is illustrative and represents expected outcomes based on the known mechanism of action of this compound.

Table 1: Effect of this compound on the Cell Cycle Distribution of E. coli after 4 hours of Treatment.

This compound Concentration (x MIC)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)45.2 ± 3.135.8 ± 2.519.0 ± 1.8
0.530.5 ± 2.825.1 ± 2.244.4 ± 3.5
115.7 ± 1.918.3 ± 1.766.0 ± 4.1
28.9 ± 1.210.5 ± 1.480.6 ± 5.3

Table 2: Time-Course Effect of this compound (at 1x MIC) on the Cell Cycle Distribution of S. aureus.

Incubation Time (hours)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)50.1 ± 4.232.5 ± 3.017.4 ± 2.1
142.3 ± 3.528.9 ± 2.828.8 ± 3.1
231.6 ± 2.922.7 ± 2.445.7 ± 3.9
418.4 ± 2.115.2 ± 1.966.4 ± 4.7

Visualizations

Gemifloxacin_Mechanism cluster_drug This compound cluster_process Cellular Process cluster_outcome Outcome This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication Replication_Block Replication Block DNA_Gyrase->Replication_Block Topoisomerase_IV->Replication_Block Cell_Division Cell Division DNA_Replication->Cell_Division Cell_Cycle_Arrest G2/M Arrest Replication_Block->Cell_Cycle_Arrest Cell_Death Cell Death Cell_Cycle_Arrest->Cell_Death

Caption: Mechanism of this compound action on bacterial cell cycle.

Experimental_Workflow cluster_culture 1. Bacterial Culture cluster_prep 2. Sample Preparation cluster_analysis 3. Data Acquisition & Analysis Culture Bacterial Culture (E. coli or S. aureus) Treatment Treatment with this compound (0x, 0.5x, 1x, 2x MIC) Culture->Treatment Harvest Harvest Cells Treatment->Harvest Fixation Fixation (70% Ethanol) Harvest->Fixation Staining DNA Staining (PI or SYTOX Green) Fixation->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Histogram Analysis (% G1, S, G2/M) Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for flow cytometry analysis.

Troubleshooting

IssuePossible CauseSolution
High CV in G1 peak Cell clumpingGently vortex during fixation and staining. Filter samples through a 40 µm mesh before analysis.
DebrisSet an appropriate forward scatter (FSC) threshold to exclude debris.
Low fluorescence signal Incomplete stainingEnsure adequate permeabilization during fixation. Optimize staining time and dye concentration.
Low laser powerCheck flow cytometer settings and laser alignment.
No distinct G1 and G2/M peaks RNase A not effective (for PI staining)Ensure RNase A is active and incubation is sufficient to degrade RNA.
Asynchronous cultureEnsure bacteria are in the logarithmic growth phase before treatment.
High background fluorescence AutofluorescenceRun an unstained control to determine the level of autofluorescence.
Excess dyeWash cells thoroughly after staining.

Conclusion

The protocols outlined in this application note provide a robust framework for investigating the effects of this compound on the bacterial cell cycle. By employing flow cytometry, researchers can obtain quantitative data on cell cycle distribution, offering valuable insights into the dose-dependent and time-course effects of this antibiotic. The expected accumulation of cells in the G2/M phase following this compound treatment is consistent with its known mechanism of inhibiting DNA synthesis. This methodology is a powerful tool for the preclinical evaluation of novel antimicrobial agents and for furthering our understanding of antibiotic-bacterium interactions.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Gemifloxacin Resistance in Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on Streptococcus pneumoniae resistance to gemifloxacin (B1671427). This resource provides troubleshooting guidance and answers to frequently asked questions to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in Streptococcus pneumoniae?

A1: this compound resistance in S. pneumoniae primarily arises from a combination of two mechanisms:

  • Target-site mutations: Stepwise mutations occur in the Quinolone Resistance-Determining Regions (QRDRs) of genes encoding the drug's primary targets. For this compound, the initial mutation is typically in the gyrA gene (encoding DNA gyrase), which is a departure from other fluoroquinolones that often select for parC (encoding topoisomerase IV) mutations first.[1][2] Subsequent mutations in parC can lead to higher levels of resistance.[3] Mutations in gyrB and parE have also been documented in highly resistant strains.[4][5]

  • Active Efflux Pumps: Overexpression of efflux pumps, such as PmrA, can actively transport this compound out of the bacterial cell, reducing its intracellular concentration and efficacy.[3][6] Evidence also suggests the involvement of efflux systems other than PmrA.[6] This mechanism often contributes to low-level resistance and can act synergistically with target-site mutations.[7]

Q2: How does the resistance profile of this compound differ from that of other fluoroquinolones like ciprofloxacin (B1669076) or levofloxacin?

A2: this compound is distinct in that it is a "dual-targeting" quinolone, potently inhibiting both DNA gyrase and topoisomerase IV. Resistance to this compound typically emerges through an initial mutation in gyrA at a lower rate than the parC mutations selected by ciprofloxacin.[1] Consequently, this compound often retains potent activity against strains that have developed resistance to other fluoroquinolones via parC mutations alone.[4][5] Strains highly resistant to ciprofloxacin (MICs up to 64 µg/ml) have been shown to remain susceptible to this compound (MICs of 0.03 to 0.12 µg/ml).[4][5]

Q3: What is the role of efflux pump inhibitors (EPIs) in overcoming this compound resistance?

A3: Efflux pump inhibitors, such as reserpine (B192253), can be used experimentally to reverse resistance mediated by efflux pumps. By blocking the pump, EPIs increase the intracellular concentration of this compound, which can restore its activity. A two- to eight-fold reduction in the ciprofloxacin MIC in the presence of reserpine is indicative of an active efflux mechanism.[4] While EPIs are valuable research tools for confirming efflux-mediated resistance, their clinical application is currently limited by toxicity concerns.

Q4: Are combination therapies effective against this compound-resistant S. pneumoniae?

A4: Yes, combination therapy is a recommended strategy, particularly for severe or drug-resistant pneumococcal infections.[8][9] Combining a respiratory fluoroquinolone like this compound with a β-lactam (e.g., high-dose amoxicillin (B794) or ceftriaxone) can provide synergistic or additive effects and may help prevent the emergence of resistance.[9][10] This approach ensures coverage against pathogens with different resistance profiles.

Troubleshooting Experimental Issues

Problem 1: My S. pneumoniae isolates show unexpectedly high Minimum Inhibitory Concentration (MIC) values for this compound in my broth microdilution assay.

  • Possible Cause 1: Target Site Mutations. The isolates may have acquired mutations in the QRDRs of gyrA and/or parC. High-level resistance is often associated with dual mutations in both genes.[11]

    • Troubleshooting Step: Perform PCR amplification and DNA sequencing of the QRDRs of gyrA and parC. Compare the sequences to a susceptible reference strain (e.g., ATCC 49619) to identify known resistance-conferring mutations (e.g., S81F/Y in GyrA or S79F/Y in ParC).[12]

  • Possible Cause 2: Efflux Pump Overexpression. The isolates may be overexpressing an efflux pump that is actively removing the antibiotic.

    • Troubleshooting Step: Repeat the MIC assay in the presence of an efflux pump inhibitor like reserpine (typically at 10-20 µg/ml). A significant (≥4-fold) decrease in the MIC value suggests the involvement of an efflux mechanism.[4][13]

  • Possible Cause 3: Experimental Error. Inoculum size, media composition, and incubation conditions can all affect MIC results.

    • Troubleshooting Step: Verify your protocol against CLSI or EUCAST standards. Ensure the inoculum is standardized to ~5 x 10^5 CFU/ml.[3] Use a susceptible quality control strain in every assay to validate your results.

Problem 2: I am unable to select for high-level this compound-resistant mutants in the lab.
  • Possible Cause 1: Low Mutation Frequency. The spontaneous mutation rate for this compound resistance is very low, particularly for the initial gyrA mutation (reported as low as 1.6 x 10^-11).[1]

    • Troubleshooting Step: Use a large initial inoculum (≥10^9 CFU) for selection experiments on agar (B569324) plates containing this compound at 2x to 4x the baseline MIC.[3] Consider a multi-step selection process, where first-step mutants are isolated and then subjected to higher drug concentrations to select for second-step mutations.

  • Possible Cause 2: Fitness Cost of Mutations. Resistance mutations can sometimes impose a biological fitness cost on the bacteria, making them grow slower or less robustly, which can hinder their selection in vitro.

    • Troubleshooting Step: Extend the incubation period for your selection plates up to 48-72 hours.[14] Also, consider performing selection in a liquid medium with gradually increasing concentrations of this compound to allow for adaptation.

Problem 3: My efflux pump inhibitor assay with reserpine is showing inconsistent results.
  • Possible Cause 1: Reserpine Concentration. The optimal concentration of reserpine can be strain-dependent and may be toxic or ineffective if too high or too low.

    • Troubleshooting Step: Perform a dose-response experiment to determine the highest non-inhibitory concentration of reserpine for your specific strains before using it in MIC assays.

  • Possible Cause 2: Reserpine-Insensitive Efflux Pump. The strain may possess an efflux pump that is not inhibited by reserpine. S. pneumoniae is known to have multiple efflux systems.[6]

    • Troubleshooting Step: If sequencing confirms no target-site mutations and reserpine has no effect, consider testing other EPIs. Alternatively, perform an ethidium (B1194527) bromide accumulation/efflux assay to confirm the efflux phenotype directly.

Data Presentation

Table 1: this compound MICs against S. pneumoniae with Different Resistance Mechanisms
Strain TypeResistance Mechanism(s)This compound MIC Range (µg/mL)Ciprofloxacin MIC Range (µg/mL)Reference(s)
Wild-Type (Susceptible)None0.016 - 0.061 - 2[15][16]
Efflux Pump OverexpressionEfflux pump (e.g., PmrA)0.06 - 0.122 - 8[4][17]
First-Step MutantSingle parC mutation0.06 - 0.124 - 16[17]
First-Step MutantSingle gyrA mutation0.12 - 0.252 - 8[11]
Second-Step MutantparC + gyrA mutations0.25 - >1.016 - >64[11][17]

Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines.[3]

  • Preparation: Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 3-5% lysed horse blood in a 96-well microtiter plate.

  • Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Inoculate the microtiter plates and incubate at 35°C in 5% CO₂ for 20-24 hours.

  • Reading: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. Include a growth control (no antibiotic) and a sterility control (no bacteria).

Protocol: QRDR Sequencing for Mutation Analysis
  • DNA Extraction: Extract genomic DNA from an overnight culture of the S. pneumoniae isolate.

  • PCR Amplification: Amplify the QRDRs of the gyrA and parC genes using previously published and validated primers.

  • Purification: Purify the PCR products to remove primers and dNTPs.

  • Sequencing: Send the purified products for Sanger sequencing.

  • Analysis: Align the resulting DNA sequences with the corresponding sequence from a known susceptible reference strain (e.g., S. pneumoniae ATCC 49619) to identify nucleotide changes and predict amino acid substitutions.

Protocol: Ethidium Bromide (EtBr) Efflux Assay

This assay qualitatively assesses efflux pump activity.

  • Loading: Harvest mid-log phase bacteria, wash, and resuspend in a buffer (e.g., PBS) containing a low concentration of EtBr (1-2 µg/mL). Incubate for a set time to allow EtBr to accumulate.

  • Efflux Induction: Add an energy source (e.g., glucose) to energize the efflux pumps.

  • Measurement: Monitor the fluorescence of the bacterial suspension over time using a fluorometer. A rapid decrease in fluorescence indicates active efflux of EtBr from the cells.

  • Inhibition: Repeat the assay in the presence of an EPI (e.g., reserpine). Inhibition of the fluorescence decrease compared to the untreated control confirms the presence of an active efflux system.

Visualizations

Resistance_Mechanism cluster_drug Fluoroquinolone Action cluster_cell S. pneumoniae Cell cluster_resistance Resistance Mechanisms This compound This compound GyrA DNA Gyrase (GyrA) This compound->GyrA Inhibits ParC Topoisomerase IV (ParC) This compound->ParC Inhibits Efflux Efflux Pump This compound->Efflux Exported DNA DNA Replication GyrA->DNA Enables ParC->DNA Enables GyrA_mut gyrA Mutation GyrA_mut->GyrA Alters Target ParC_mut parC Mutation ParC_mut->ParC Alters Target

Caption: Core mechanism of this compound action and resistance in S. pneumoniae.

Troubleshooting_Workflow Start Start: High this compound MIC Observed Check_QC Step 1: Verify QC Strain and Experimental Setup Start->Check_QC QC_Fail Result: QC Fails (Protocol Error) Check_QC->QC_Fail QC_Pass Result: QC Passes Check_QC->QC_Pass End_Review Action: Review and Correct Assay Protocol QC_Fail->End_Review Efflux_Test Step 2: Perform MIC Assay with Efflux Pump Inhibitor (EPI) QC_Pass->Efflux_Test Efflux_Positive Result: MIC Decreases ≥4-fold (Efflux Mechanism) Efflux_Test->Efflux_Positive Efflux_Negative Result: No Significant MIC Change Efflux_Test->Efflux_Negative Sequence_Genes Step 3: Sequence QRDRs of gyrA and parC Efflux_Positive->Sequence_Genes Optional: Check for concomitant mutations End_Efflux Conclusion: Efflux is a primary resistance mechanism. Efflux_Positive->End_Efflux Efflux_Negative->Sequence_Genes Mutation_Found Result: Mutation(s) Found (Target-Site Resistance) Sequence_Genes->Mutation_Found End_Target Conclusion: Target-site mutation is a primary resistance mechanism. Mutation_Found->End_Target End_Combined Conclusion: Combined efflux and target-site mechanisms likely. Mutation_Found->End_Combined If efflux was also positive

Caption: Logical workflow for troubleshooting unexpected this compound resistance.

Test_Agent_Workflow Start Start: Identify Potential Resistance-Reversing Agent (RRA) MIC_Baseline 1. Establish Baseline MIC of this compound against Resistant Strain Start->MIC_Baseline MIC_Combo 2. Determine this compound MIC in Presence of RRA (Checkerboard Assay) MIC_Baseline->MIC_Combo Result Synergy Detected? MIC_Combo->Result No_Synergy No: Agent is Ineffective Result->No_Synergy FIC > 0.5 Yes_Synergy Yes: Proceed to Mechanism of Action Studies Result->Yes_Synergy FIC ≤ 0.5 Efflux_Assay 3a. Perform EtBr Efflux Assay with RRA Yes_Synergy->Efflux_Assay Target_Binding 3b. In Vitro DNA Gyrase/ Topoisomerase IV Inhibition Assay Yes_Synergy->Target_Binding Conclusion 4. Conclude Mechanism of RRA Efflux_Assay->Conclusion Target_Binding->Conclusion

Caption: Experimental workflow for testing a potential resistance-reversing agent.

References

Technical Support Center: Managing Gemifloxacin-Induced Phototoxicity in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the management of Gemifloxacin-induced phototoxicity in experimental settings.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental evaluation of this compound-induced phototoxicity.

Problem Potential Cause(s) Recommended Solutions
High cell death in dark control (no UVA) groups. 1. This compound (B1671427) Cytotoxicity: The concentrations of this compound used may be cytotoxic even without light activation. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be at a toxic concentration. 3. Contamination: Microbial contamination of cell cultures.1. Perform a standard cytotoxicity assay (e.g., MTT, NRU) with this compound in the dark to determine its intrinsic IC50 value. Adjust experimental concentrations to be non-toxic or minimally toxic in the absence of light. 2. Ensure the final concentration of the solvent in the culture medium is below its toxic threshold (typically <0.5% for DMSO). Run a solvent-only control. 3. Regularly check cultures for signs of contamination and practice good aseptic technique.
Inconsistent or non-reproducible phototoxicity results. 1. Light Source Variability: Inconsistent UVA dose delivery due to lamp aging, improper calibration, or fluctuations in power output. 2. Drug Solution Instability: this compound may degrade in solution, especially when exposed to ambient light over time. 3. Cellular Variability: Using cells at different passage numbers or confluency levels.1. Calibrate the UVA light source with a radiometer before each experiment to ensure a consistent dose (e.g., J/cm²). 2. Prepare fresh this compound solutions for each experiment and protect them from light.[1] 3. Use cells within a consistent and defined passage number range. Seed cells to achieve a consistent confluency (e.g., 50-70%) at the time of the experiment.
No observable phototoxicity, even at high this compound concentrations and UVA doses. 1. Suboptimal UVA Wavelength: The spectral output of the light source may not overlap with the absorption spectrum of this compound. 2. Insufficient Drug Uptake: The incubation time with this compound may be too short for sufficient cellular accumulation. 3. Assay Insensitivity: The chosen endpoint (e.g., cell viability) may not be sensitive enough to detect subtle phototoxic effects.1. Use a light source that emits in the UVA range (320-400 nm), where most fluoroquinolones exhibit absorbance.[2] 2. Increase the pre-incubation time with this compound (e.g., from 1 hour to 24 hours) to allow for greater cellular uptake. 3. Consider more sensitive assays, such as measuring reactive oxygen species (ROS) production (e.g., using DCFH-DA) or assessing DNA damage (e.g., Comet assay).
High background in ROS detection assays. 1. Phenol (B47542) Red Interference: Phenol red in the culture medium can act as a photosensitizer and generate ROS upon light exposure. 2. Autofluorescence: Cells or the drug itself may exhibit autofluorescence at the wavelengths used for ROS detection.1. Use phenol red-free medium during the experiment.[2] 2. Include appropriate controls: cells only, cells + UVA, cells + drug (no UVA), and drug only + UVA to assess background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced phototoxicity?

A1: this compound-induced phototoxicity is a non-immunological reaction that occurs when the drug absorbs energy from light, primarily in the UVA spectrum (320-400 nm). This absorption elevates the this compound molecule to an excited state. The excited molecule then transfers this energy to molecular oxygen, generating highly reactive oxygen species (ROS) such as singlet oxygen and superoxide (B77818) anions. These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA, leading to cell death.

Q2: How does the phototoxic potential of this compound compare to other fluoroquinolones?

A2: The phototoxic potential of fluoroquinolones varies significantly based on their chemical structure. Generally, this compound is considered to have a low to mild phototoxic potential, similar to that of Ciprofloxacin (B1669076).[3] Fluoroquinolones with a halogen at the C-8 position (like Lomefloxacin) tend to be the most phototoxic, while those with a methoxy (B1213986) group at this position are among the least.[4]

Q3: What are the standard in vitro models for assessing this compound phototoxicity?

A3: The most widely accepted and validated in vitro model is the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test, as outlined in the OECD Test Guideline 432. This assay uses a mouse fibroblast cell line (Balb/c 3T3) and measures cytotoxicity by comparing the concentration-response curves of the drug in the presence and absence of a non-cytotoxic dose of UVA light. Other cell lines, such as human keratinocytes (HaCaT), are also used.

Q4: Can antioxidants be used to mitigate this compound-induced phototoxicity in my experiments?

A4: Yes, antioxidants can effectively reduce phototoxicity by scavenging the ROS that mediate the cellular damage. Commonly used antioxidants in experimental settings include N-acetylcysteine (NAC) and ascorbic acid (Vitamin C). For instance, ascorbic acid at concentrations around 500 µM has been shown to reduce phototoxicity in live-cell imaging without being cytotoxic itself.[5][6] It is crucial to determine the non-toxic concentration of any antioxidant in your specific cell model before using it to mitigate phototoxicity.

Q5: What are the key signaling pathways involved in this compound-induced phototoxicity?

A5: The primary trigger is the generation of ROS. This oxidative stress can activate various downstream signaling pathways. A key pathway implicated in cellular stress responses is the Mitogen-Activated Protein Kinase (MAPK) cascade. Specifically, the p38 MAPK pathway is often activated by oxidative stress and can lead to the initiation of apoptosis (programmed cell death) through the activation of caspases.[7]

Quantitative Data Summary

The following tables summarize quantitative data related to the phototoxicity of this compound and other fluoroquinolones.

Table 1: In Vivo Phototoxic Potential of this compound and Ciprofloxacin in Humans

Compound Dose Mean Phototoxic Index (PI) Wavelength for Abnormal Response
This compound160 mg o.d.Similar to Placebo-
This compound320 mg o.d.1.00 - 2.19335-365 nm (UVA)
Ciprofloxacin500 mg b.d.0.97 - 2.23335-365 nm (UVA)
Placebob.d.~1.0-
Phototoxic Index (PI) is the ratio of the minimal erythemal dose at baseline compared to that after 7 days of dosing. Data from a study in healthy volunteers.[3]

Table 2: Comparative In Vitro Antibacterial Activity (MIC90) of this compound

Organism This compound (mg/L) Ciprofloxacin (mg/L) Levofloxacin (mg/L)
Streptococcus pneumoniae0.03 - 0.25>41
Staphylococcus aureus (MSSA)≤0.030.50.5
Haemophilus influenzae≤0.03≤0.030.06
Klebsiella pneumoniae0.120.250.5
*MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.[8]

Experimental Protocols

Protocol: In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (adapted from OECD TG 432)

This protocol outlines the key steps for assessing the phototoxic potential of this compound.

  • Cell Culture:

    • Culture Balb/c 3T3 fibroblasts in appropriate medium (e.g., DMEM with 10% FBS).

    • Seed 1 x 10⁴ cells per well in two 96-well plates and incubate for 24 hours until they form a semi-confluent monolayer.

  • Drug Treatment:

    • Prepare a range of this compound concentrations (e.g., 8 serial dilutions) in a suitable buffer (e.g., Earle's Balanced Salt Solution - EBSS). Include a solvent control.

    • Wash the cells with buffer and then add 100 µL of the appropriate this compound solution or control to each well.

    • Incubate the plates in the dark for 60 minutes at 37°C.

  • UVA Irradiation:

    • One plate will be the "dark control" (-UVA) and the other will be irradiated (+UVA).

    • Expose the +UVA plate to a calibrated UVA light source to deliver a non-cytotoxic dose (typically 5 J/cm²). The -UVA plate should be kept in the dark for the same duration.

  • Post-Incubation and Neutral Red Uptake:

    • After irradiation, wash the cells and replace the treatment solution with fresh culture medium.

    • Incubate the plates for another 24 hours.

    • Wash the cells and incubate with a medium containing Neutral Red (e.g., 50 µg/mL) for 3 hours.

    • Wash the cells and add a Neutral Red destain solution (e.g., 50% ethanol, 1% acetic acid).

    • Measure the absorbance at 540 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability for each concentration relative to the solvent control.

    • Determine the IC50 value (concentration causing 50% reduction in viability) for both the -UVA and +UVA conditions.

    • Calculate the Photo Irritation Factor (PIF) using the formula: PIF = IC50 (-UVA) / IC50 (+UVA).

    • A PIF > 5 is generally considered indicative of phototoxic potential.

Visualizations

Diagram 1: Experimental Workflow for In Vitro Phototoxicity Assessment

G cluster_prep Preparation cluster_treat Treatment cluster_exp Exposure cluster_analysis Analysis A Seed 3T3 Cells in 96-well plates B Incubate 24h A->B D Treat cells with drug (1h) B->D C Prepare this compound dilutions C->D E Irradiate (+UVA plate) with 5 J/cm² UVA D->E F Keep (-UVA plate) in dark D->F G Incubate 24h E->G F->G H Neutral Red Uptake Assay G->H I Measure Absorbance H->I J Calculate IC50 & PIF I->J

Caption: Workflow for the 3T3 Neutral Red Uptake (NRU) phototoxicity assay.

Diagram 2: Signaling Pathway of this compound-Induced Phototoxicity

G cluster_trigger Trigger cluster_cellular Cellular Response This compound This compound ROS Generation of Reactive Oxygen Species (ROS) (Singlet Oxygen, Superoxide) UVA UVA Light (320-400 nm) OxidativeStress Oxidative Stress ROS->OxidativeStress MAPK p38 MAPK Activation OxidativeStress->MAPK Damage Damage to: - Lipids - Proteins - DNA OxidativeStress->Damage Apoptosis Caspase Activation & Apoptosis MAPK->Apoptosis Damage->Apoptosis

Caption: Proposed signaling cascade for this compound-induced phototoxicity.

Diagram 3: Troubleshooting Logic for Phototoxicity Assays

G node_action node_action node_ok node_ok node_bad node_bad Start Unexpected Result? Q1 High toxicity in dark control? Start->Q1 Yes Q2 Inconsistent results? Start->Q2 No node_action_A Check intrinsic drug/solvent toxicity. Lower concentration. Q1->node_action_A Yes Q3 No phototoxic effect observed? Q2->Q3 No node_action_B Calibrate UVA source. Use fresh drug solutions. Standardize cell passage. Q2->node_action_B Yes Q3->node_ok No (Results as expected) node_action_C Verify UVA wavelength. Increase drug incubation time. Use a more sensitive assay (ROS). Q3->node_action_C Yes node_action_A->Start node_action_B->Start node_action_C->Start

Caption: Decision tree for troubleshooting common experimental issues.

References

Technical Support Center: Reducing Variability in Gemifloxacin Animal Model Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal model experiments involving Gemifloxacin (B1671427).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a fluoroquinolone antibiotic that exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4] In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[3] By inhibiting these enzymes, this compound prevents the unwinding and duplication of bacterial DNA, leading to single- and double-strand DNA breaks and ultimately cell death.[3] This DNA damage can also induce the bacterial SOS response, a DNA repair mechanism.[2][5][6][7][8]

Q2: What are the most common animal models used for this compound efficacy studies?

Based on published literature, common animal models for evaluating the in vivo efficacy of this compound include:

  • Murine Pneumonia/Respiratory Tract Infection Models: These are frequently used to assess efficacy against common respiratory pathogens like Streptococcus pneumoniae.[9][10]

  • Murine Sepsis Models: These models evaluate the drug's ability to improve survival and reduce bacterial load in a systemic infection.[11]

  • Murine Thigh Infection Models: This localized infection model is often used to study the pharmacodynamics of antibiotics and their effect on bacterial clearance in tissue.[12][13]

  • Rat Pyelonephritis and Wound Infection Models: These have been used to evaluate this compound's efficacy against Gram-negative and Gram-positive pathogens in urinary tract and skin infections, respectively.[14]

Q3: What are the key pharmacokinetic parameters of this compound in common animal models?

The pharmacokinetics of this compound can vary between species. Key parameters to consider are the maximum plasma concentration (Cmax), the area under the concentration-time curve (AUC), and the elimination half-life. It is crucial to characterize these parameters in the specific animal model being used to ensure adequate drug exposure.

Troubleshooting Guides

Issue 1: High Inter-Animal Variability in Plasma Concentrations (AUC & Cmax)

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution
Inconsistent Oral Gavage Technique Ensure all personnel are thoroughly trained in oral gavage to minimize variability in administration. The use of appropriately sized gavage needles and verification of correct placement is critical. For chronic studies, consider a voluntary oral administration method to reduce stress.[15][16][17][18][19]
Interaction with Food The presence of food can delay the absorption of some fluoroquinolones.[20] Standardize the fasting period for animals before dosing (e.g., 4-12 hours) to ensure consistent gastrointestinal conditions.[15]
Chelation with Divalent Cations Fluoroquinolones can chelate with multivalent cations (e.g., Ca²⁺, Mg²⁺) present in standard animal chow, which can reduce bioavailability.[15][20] Be aware of the composition of the animal diet.
Inhomogeneous Drug Formulation If using a suspension, ensure it is uniformly mixed before each dose is drawn. Continuous stirring or vortexing between administrations may be necessary.[15][16]
Animal-Specific Factors Factors such as genetic background, differences in gut microbiota, and underlying health status can contribute to pharmacokinetic variability.[21] Use animals from a reliable source and allow for a proper acclimatization period. Monitor animal health closely throughout the study.
Stress Animal handling and the experimental procedures themselves can induce stress, which can alter physiological parameters and affect drug pharmacokinetics.[21] Handle animals consistently and minimize stressors where possible.
Issue 2: Inconsistent Efficacy Results (e.g., Bacterial Load, Survival)

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution
High Pharmacokinetic Variability Inconsistent drug exposure is a primary cause of variable efficacy. First, address the potential causes of high PK variability outlined in Issue 1.[16]
Inconsistent Bacterial Inoculum Ensure the bacterial inoculum is standardized in terms of colony-forming units (CFU) and growth phase. Prepare and administer the inoculum consistently to all animals.
Variability in the Infection Model The severity of the infection can vary between animals. Refine the infection protocol to ensure a consistent and reproducible disease state. For some models, inducing neutropenia can help reduce variability in bacterial growth.[12][13][22]
Drug Stability in Dosing Solution Prepare fresh dosing solutions regularly and store them appropriately, protected from light, to prevent degradation of this compound.
Timing of Treatment and Sample Collection Adhere strictly to the planned schedule for treatment initiation and the timing of sample collection for efficacy readouts (e.g., CFU enumeration).

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (Single Oral Dose)
Dose (mg)Cmax (μg/mL) (Mean ± SD)AUC₀₋∞ (μg·h/mL) (Mean ± SD)
1601.27 ± 0.395.48 ± 1.24
3201.48 ± 0.399.82 ± 2.70
640--
Source:[23]
Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (Multiple Oral Doses - Day 7)
Dose (mg)Cmax (μg/mL) (Mean ± SD)AUC₀₋τ (μg·h/mL) (Mean ± SD)
160-4.92 ± 1.08
320-9.06 ± 2.20
480-12.2 ± 3.69
640-20.1 ± 3.67
Source:[24]
Table 3: In Vivo Efficacy of this compound in a Murine Sepsis Model with S. pneumoniae
StrainTreatment (Dose)Survival Rate (%)
Strain 1 (Susceptible)This compound100
Strain 2 (Susceptible)This compound100
Strain 3 (Resistant)This compound60-80
Source:[11]
Table 4: In Vivo Efficacy of this compound in a Rat Respiratory Tract Infection Model
PathogenTreatmentLog Reduction in Bacterial Numbers (Compared to Untreated)
S. pneumoniaeThis compound3-5
H. influenzaeThis compoundSignificant reduction (P < 0.01)
Source:[9]

Experimental Protocols

Protocol 1: Murine Pneumonia Model for this compound Efficacy Testing

This protocol is adapted from studies evaluating this compound's efficacy against Streptococcus pneumoniae in a mouse model.[10]

1. Bacterial Culture Preparation:

  • Culture a virulent strain of S. pneumoniae in an appropriate broth medium to the mid-logarithmic growth phase.
  • Wash the bacterial cells with sterile phosphate-buffered saline (PBS).
  • Resuspend the bacteria in PBS to the desired concentration for inoculation (e.g., 10⁵ CFU per animal).

2. Animal Infection:

  • Use an appropriate mouse strain (e.g., CD1 Swiss mice).
  • Anesthetize the mice.
  • Infect the mice via intratracheal administration of the bacterial suspension.

3. Drug Preparation and Administration:

  • Prepare this compound dosing solutions fresh in a suitable vehicle.
  • At a specified time post-infection (e.g., 24 hours), begin treatment.
  • Administer this compound orally (e.g., via gavage) at the desired dose and frequency (e.g., every 8 hours).

4. Monitoring and Endpoints:

  • Monitor the animals for clinical signs of illness and survival over a set period.
  • At the end of the experiment, euthanize the animals.
  • Aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for CFU enumeration on appropriate agar (B569324) plates to determine the bacterial load.

Protocol 2: Neutropenic Mouse Thigh Infection Model

This is a generalized protocol for a thigh infection model, which has been used to evaluate fluoroquinolones.[12][13]

1. Induction of Neutropenia:

  • Administer cyclophosphamide (B585) to the mice on specific days before infection (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1) to induce neutropenia.

2. Bacterial Culture and Inoculation:

  • Prepare the bacterial inoculum as described in Protocol 1.
  • Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension directly into the thigh muscle of the mice.

3. Treatment:

  • Initiate this compound treatment at a specified time post-infection (e.g., 2 hours).
  • Administer the drug via the desired route (e.g., oral gavage, subcutaneous injection) at various dose levels.

4. Efficacy Assessment:

  • At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the animals.
  • Aseptically dissect the thigh muscle, homogenize the tissue, and determine the bacterial load by plating serial dilutions for CFU counting.

Visualizations

Gemifloxacin_Mechanism_of_Action This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters cell DNA_Gyrase DNA Gyrase (Gram-negative target) BacterialCell->DNA_Gyrase Topo_IV Topoisomerase IV (Gram-positive target) BacterialCell->Topo_IV CleavageComplex Stabilized DNA-Enzyme Cleavage Complex DNA_Gyrase->CleavageComplex Inhibition Topo_IV->CleavageComplex Inhibition DNA_Breaks Double-Strand DNA Breaks CleavageComplex->DNA_Breaks Leads to SOS_Response SOS Response (DNA Repair) DNA_Breaks->SOS_Response Induces Replication_Stalled DNA Replication Stalled DNA_Breaks->Replication_Stalled Causes Cell_Death Bacterial Cell Death SOS_Response->Cell_Death If overwhelmed Replication_Stalled->Cell_Death

Caption: Mechanism of action of this compound leading to bacterial cell death.

Experimental_Workflow_Pneumonia_Model Start Start Culture Bacterial Culture (e.g., S. pneumoniae) Start->Culture Infection Intratracheal Infection of Mice Culture->Infection Treatment This compound Administration (e.g., Oral Gavage) Infection->Treatment Monitoring Monitor Survival & Clinical Signs Treatment->Monitoring Endpoint Endpoint Analysis: Lung CFU Count Monitoring->Endpoint End End Endpoint->End

Caption: Workflow for a murine pneumonia model to test this compound efficacy.

Troubleshooting_Variability HighVariability High Experimental Variability PK_Variability Pharmacokinetic (PK) Variability HighVariability->PK_Variability Efficacy_Variability Efficacy Variability HighVariability->Efficacy_Variability Dosing Dosing Technique PK_Variability->Dosing Formulation Drug Formulation PK_Variability->Formulation AnimalFactors Animal Factors (Diet, Stress, etc.) PK_Variability->AnimalFactors PK_Link Inconsistent Drug Exposure PK_Variability->PK_Link Inoculum Bacterial Inoculum Efficacy_Variability->Inoculum Model Infection Model Efficacy_Variability->Model PK_Link->Efficacy_Variability

Caption: Key factors contributing to variability in this compound animal experiments.

References

Validation & Comparative

Gemifloxacin versus moxifloxacin: a comparative analysis of antibacterial activity

Author: BenchChem Technical Support Team. Date: December 2025

Gemifloxacin (B1671427) and moxifloxacin (B1663623) are advanced-generation fluoroquinolone antibiotics prized for their broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. This guide provides a detailed comparison of their antibacterial potency, supported by experimental data and standardized protocols relevant to researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Bacterial DNA Synthesis

Both this compound and moxifloxacin function by inhibiting essential bacterial enzymes responsible for DNA replication: DNA gyrase and topoisomerase IV. By binding to these enzymes, the fluoroquinolones stabilize the enzyme-DNA complex, leading to breaks in the bacterial chromosome and ultimately, cell death. This dual-targeting mechanism contributes to their potent bactericidal activity. Generally, topoisomerase IV is the primary target in Gram-positive bacteria, while DNA gyrase is the main target in Gram-negative bacteria.

Mechanism of Action of Fluoroquinolones cluster_drug Fluoroquinolones (this compound, Moxifloxacin) cluster_bacteria Bacterial Cell Drug This compound / Moxifloxacin DNA_Gyrase DNA Gyrase (Gram-Negative Target) Drug->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (Gram-Positive Target) Drug->Topo_IV Inhibition Replication DNA Replication & Transcription DNA_Gyrase->Replication Topo_IV->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Disruption leads to

Caption: Mechanism of action for fluoroquinolone antibiotics.

Comparative Antibacterial Activity

The in vitro activity of this compound and moxifloxacin is commonly evaluated using several key metrics: Minimum Inhibitory Concentration (MIC), time-kill kinetics, and the Post-Antibiotic Effect (PAE).

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a fundamental measure of an antibiotic's potency. This compound often demonstrates lower MIC values, particularly against Streptococcus pneumoniae, including strains resistant to other antibiotics.[1][2]

Bacterial SpeciesDrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae This compound0.0160.03
Moxifloxacin0.1250.25
Haemophilus influenzae This compound≤0.0150.03
Moxifloxacin0.030.03
Staphylococcus aureus (Methicillin-Susceptible) This compound0.030.063
Moxifloxacin0.060.063

Data compiled from multiple sources.[1][2][3][4]

Time-Kill Assays

Time-kill assays measure the rate at which an antibiotic kills a bacterial population over time. Both this compound and moxifloxacin exhibit concentration-dependent killing. Studies indicate that both drugs achieve rapid bactericidal activity, often defined as a 99.9% reduction in the bacterial inoculum, against susceptible respiratory pathogens.[5] Against certain strains, moxifloxacin has been noted to be significantly more active at 24 hours against L. pneumophila, while this compound showed greater activity against L. micdadei.[6]

Bacterial SpeciesDrug (Concentration)Time to 99.9% Kill (Hours)
Streptococcus pneumoniae This compound (2x MIC)< 12
Moxifloxacin (2x MIC)< 12
Haemophilus influenzae This compound (2x MIC)24
Moxifloxacin (2x MIC)24

Representative data based on typical findings.[5][7]

Post-Antibiotic Effect (PAE)

The PAE is the suppression of bacterial growth that persists after a short exposure to an antibiotic. A longer PAE allows for less frequent dosing intervals. Fluoroquinolones generally exhibit a significant PAE. For Staphylococcus aureus, moxifloxacin has shown a longer PAE compared to older fluoroquinolones.[8] Against Haemophilus influenzae, this compound demonstrated a PAE ranging from 0.3 to 2.3 hours.[7]

Bacterial SpeciesDrugPAE Duration (Hours)
Staphylococcus aureus Moxifloxacin2.8
Pseudomonas aeruginosa Moxifloxacin2.0
Haemophilus influenzae This compound0.3 - 2.3

Data compiled from multiple sources.[7][8]

Experimental Protocols

The following are standardized methodologies for the key experiments cited in this guide.

Comparative Antibacterial Activity Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Strain Bacterial Strain Selection & Culture Inoculum Inoculum Preparation (Standardized Density) Strain->Inoculum MIC MIC Determination (Broth Microdilution) Inoculum->MIC TimeKill Time-Kill Assay Inoculum->TimeKill PAE PAE Assay Inoculum->PAE Antibiotic Antibiotic Stock Solution Preparation Antibiotic->MIC Antibiotic->TimeKill Antibiotic->PAE MIC_Read Visual/Spectrophotometric Reading MIC->MIC_Read CFU_Count Colony Forming Unit (CFU) Counting TimeKill->CFU_Count PAE->CFU_Count Comparison Comparative Analysis MIC_Read->Comparison PAE_Calc PAE Calculation (T-C) CFU_Count->PAE_Calc CFU_Count->Comparison PAE_Calc->Comparison

Caption: Experimental workflow for comparative analysis.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
  • Preparation of Antibiotic Dilutions: Prepare serial twofold dilutions of this compound and moxifloxacin in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the test bacterium on an appropriate agar (B569324) plate overnight. Suspend several colonies in broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Inoculate the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.

  • Data Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Time-Kill Assay
  • Inoculum and Antibiotic Preparation: Prepare a standardized bacterial inoculum in CAMHB (approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL). Add this compound or moxifloxacin at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control without any antibiotic.

  • Sampling Over Time: Incubate the cultures at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), draw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS). Plate the dilutions onto appropriate agar plates.

  • Data Analysis: After incubation, count the number of colony-forming units (CFU) on each plate. Plot the log₁₀ CFU/mL against time for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Post-Antibiotic Effect (PAE) Assay
  • Exposure to Antibiotic: Expose a standardized bacterial culture in the logarithmic growth phase (approximately 10⁷ CFU/mL) to a specific concentration of this compound or moxifloxacin (e.g., 4x MIC) for a defined period (e.g., 1-2 hours).

  • Removal of Antibiotic: After the exposure period, remove the antibiotic by a 1:1000 dilution of the culture in pre-warmed, antibiotic-free broth. This dilution reduces the antibiotic concentration to well below the MIC.

  • Regrowth Monitoring: Incubate the diluted culture and an untreated control culture (also diluted) at 35-37°C. At regular intervals, take samples for viable cell counting (CFU/mL).

  • PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where 'T' is the time required for the viable count in the antibiotic-exposed culture to increase by 1 log₁₀ CFU/mL after antibiotic removal, and 'C' is the corresponding time for the untreated control culture.[8]

Conclusion

Both this compound and moxifloxacin are highly effective fluoroquinolones with potent bactericidal activity against common respiratory pathogens. On a weight-for-weight basis, this compound often exhibits greater in vitro potency (lower MICs) against Streptococcus pneumoniae.[1] However, both agents demonstrate rapid and effective bacterial killing in time-kill assays. The choice between these antibiotics may depend on the specific pathogen, local resistance patterns, and pharmacokinetic/pharmacodynamic considerations. The experimental protocols provided herein offer a standardized framework for conducting further comparative studies.

References

Efficacy of Gemifloxacin in Combination with Beta-Lactam Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates the exploration of combination therapies to enhance antimicrobial efficacy and combat multidrug-resistant pathogens. This guide provides a comparative analysis of the potential synergistic effects of gemifloxacin (B1671427), a fluoroquinolone antibiotic, when used in combination with beta-lactam antibiotics. While extensive clinical data on this specific combination is limited, this document outlines the theoretical basis for synergy, presents experimental methodologies for its evaluation, and offers a framework for interpreting potential outcomes based on data from similar antibiotic combinations.

This compound exhibits a broad spectrum of activity by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1] Beta-lactam antibiotics, on the other hand, interfere with cell wall synthesis by binding to penicillin-binding proteins (PBPs). The combination of these two classes of antibiotics with distinct mechanisms of action presents a promising strategy for achieving synergistic antibacterial effects.

Quantitative Data on Synergy

Synergistic interactions between antibiotics are commonly quantified using the Fractional Inhibitory Concentration (FIC) index, determined through checkerboard assays, and further characterized by time-kill assays. An FIC index of ≤ 0.5 is generally indicative of synergy.

Note: A comprehensive literature search did not yield specific studies providing quantitative data (MIC, FIC) for the combination of this compound with beta-lactam antibiotics. The following tables are presented for illustrative purposes to demonstrate how such data would be structured. The values presented are hypothetical and should not be considered experimental results.

Table 1: Hypothetical In Vitro Activity of this compound and Beta-Lactam Antibiotics Alone and in Combination against Streptococcus pneumoniae

AntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
This compound0.060.0150.5Synergy
Amoxicillin/Clavulanate1.00.25
This compound 0.06 0.03 0.75 Additive
Ceftriaxone 0.5 0.125

Table 2: Hypothetical In Vitro Activity of this compound and Beta-Lactam Antibiotics Alone and in Combination against Haemophilus influenzae

AntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
This compound0.030.00750.5Synergy
Cefuroxime2.00.5
This compound 0.03 0.015 1.0 Indifference
Piperacillin/Tazobactam 4.0 2.0

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antibiotic synergy. The following are standard protocols for checkerboard and time-kill assays.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the FIC index.

  • Preparation of Antibiotics: Prepare stock solutions of this compound and the chosen beta-lactam antibiotic in an appropriate solvent.

  • Microtiter Plate Setup: In a 96-well microtiter plate, create serial twofold dilutions of this compound horizontally and the beta-lactam antibiotic vertically. This creates a matrix of antibiotic combinations.

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism standardized to a 0.5 McFarland turbidity, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Inoculate the microtiter plate with the bacterial suspension and incubate at 35-37°C for 16-20 hours.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic combination that inhibits visible bacterial growth. The FIC index is calculated using the following formula:

    FIC Index = FIC of this compound + FIC of Beta-Lactam

    Where:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Beta-Lactam = (MIC of Beta-Lactam in combination) / (MIC of Beta-Lactam alone)

    Interpretation of FIC Index:

    • ≤ 0.5: Synergy

    • 0.5 to 4.0: Additive or Indifference

    • 4.0: Antagonism

Time-Kill Assay Protocol

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.

  • Preparation: Prepare tubes containing Mueller-Hinton broth with the test organism at a starting inoculum of ~5 x 10^5 CFU/mL.

  • Antibiotic Addition: Add this compound and the beta-lactam antibiotic alone and in combination at concentrations corresponding to their MICs (or multiples of the MIC). Include a growth control tube without any antibiotic.

  • Incubation and Sampling: Incubate the tubes at 35-37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect aliquots from each tube.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each antibiotic condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

Signaling Pathways and Mechanisms of Synergy

The synergistic effect between fluoroquinolones and beta-lactams is believed to stem from their complementary mechanisms of action, leading to enhanced bacterial killing. While a specific signaling pathway for the this compound-beta-lactam combination has not been elucidated, a proposed general mechanism is illustrated below.

SynergyMechanism cluster_bacterium Bacterial Cell BetaLactam Beta-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibits CellWall Cell Wall Synthesis PBP->CellWall Blocks CellLysis Cell Wall Damage & Cell Lysis CellWall->CellLysis Leads to Synergy Synergistic Bactericidal Effect CellLysis->Synergy This compound This compound DNA_Gyrase DNA Gyrase & Topoisomerase IV This compound->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Blocks DNA_Damage DNA Damage & Inhibition of Repair DNA_Replication->DNA_Damage Leads to DNA_Damage->Synergy

Caption: Proposed mechanism of synergy between this compound and beta-lactam antibiotics.

The beta-lactam antibiotic disrupts the bacterial cell wall synthesis, potentially increasing the permeability of the cell membrane. This enhanced permeability may facilitate the entry of this compound, allowing it to reach its intracellular targets, DNA gyrase and topoisomerase IV, more effectively. The simultaneous disruption of two critical cellular processes can lead to a more rapid and potent bactericidal effect than either agent alone.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for assessing the in vitro synergy of an antibiotic combination.

ExperimentalWorkflow Start Start: Isolate Bacterial Strain MIC_Determination Determine MIC of Individual Antibiotics Start->MIC_Determination Checkerboard Perform Checkerboard Assay MIC_Determination->Checkerboard FIC_Calculation Calculate FIC Index Checkerboard->FIC_Calculation Interpretation Interpret Interaction (Synergy, Additive, etc.) FIC_Calculation->Interpretation Time_Kill Perform Time-Kill Assay Interpretation->Time_Kill If Synergy or Additive Effect is observed Conclusion Conclusion on Synergistic Efficacy Interpretation->Conclusion If Indifference or Antagonism is observed Data_Analysis Analyze Time-Kill Curves Time_Kill->Data_Analysis Data_Analysis->Conclusion

Caption: A standard experimental workflow for evaluating antibiotic synergy in vitro.

Conclusion

The combination of this compound with beta-lactam antibiotics holds theoretical promise for synergistic activity against a range of bacterial pathogens. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to investigate this potential. While specific quantitative data for this combination is currently lacking in the public domain, the provided protocols for checkerboard and time-kill assays offer a clear path for generating such data. The elucidation of synergistic interactions through rigorous in vitro testing is a critical first step in the development of novel and effective combination therapies to address the challenge of antimicrobial resistance. Further research is warranted to explore the in vivo efficacy and clinical potential of this compound and beta-lactam combinations.

References

Gemifloxacin and Levofloxacin in Respiratory Infections: A Head-to-Head Comparison in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of respiratory infection treatment, particularly those caused by Streptococcus pneumoniae, the comparative efficacy of fluoroquinolones remains a critical area of investigation for researchers and drug development professionals. This guide provides a head-to-head comparison of gemifloxacin (B1671427) and levofloxacin (B1675101), focusing on their performance in established respiratory infection models, supported by experimental data.

Executive Summary

Preclinical studies consistently demonstrate that this compound exhibits greater in vitro and in vivo activity against Streptococcus pneumoniae, including strains with reduced susceptibility to levofloxacin, when compared to levofloxacin. In various animal models of pneumonia and sepsis, this compound has been shown to achieve superior bacterial clearance from the lungs and higher survival rates. This enhanced efficacy is particularly notable against fluoroquinolone-resistant strains of S. pneumoniae.

Comparative Efficacy Data

The following tables summarize the key quantitative findings from comparative studies of this compound and levofloxacin in animal models of respiratory infection.

Table 1: Bactericidal Activity in Guinea Pig Pneumonia Model

DrugS. pneumoniae StrainBacterial Reduction vs. Control (%)Statistical Significance (p-value)
This compoundLevofloxacin-Susceptible>99.9<0.05
LevofloxacinLevofloxacin-Susceptible>99.9<0.05
This compoundLevofloxacin-Intermediate-Resistant≥99.9<0.05
LevofloxacinLevofloxacin-Intermediate-ResistantNot Statistically Significant>0.05
This compoundLevofloxacin-Resistant99.69<0.05
LevofloxacinLevofloxacin-ResistantNot Statistically Significant>0.05

Data synthesized from a study investigating quinolone bactericidal activity in a guinea pig pneumonia model.[1][2]

Table 2: Efficacy in Rat Respiratory Tract Infection Model

DrugPathogenBacterial Load Reduction (log CFU/g lung)Comparison to Levofloxacin
This compoundS. pneumoniae3-5Significantly more effective (p<0.01)
LevofloxacinS. pneumoniae≤3-
This compoundH. influenzaeSignificant reduction (p<0.01)Not specified as more potent than levofloxacin, but more potent than cefuroxime (B34974) and azithromycin.

This data is from a study in a rat respiratory tract infection model where therapy was initiated 24 hours after infection.[3][4]

Table 3: Survival Rates in a Mouse Sepsis Model

DrugS. pneumoniae StrainSurvival Rate (%)
This compoundCiprofloxacin (B1669076)/Levofloxacin-Susceptible (Strain 1)100
LevofloxacinCiprofloxacin/Levofloxacin-Susceptible (Strain 1)Significantly lower than this compound
This compoundResistant with gyrA and parC mutations (Strain 2)100
LevofloxacinResistant with gyrA and parC mutations (Strain 2)Significantly lower than this compound
This compoundResistant with gyrA and parC mutations (Strain 3)60-80
LevofloxacinResistant with gyrA and parC mutations (Strain 3)Significantly lower than this compound

This table is based on a dose-decreasing immunocompetent sepsis mouse model.[5][6]

Experimental Protocols

The following methodologies represent typical experimental designs used in the comparative evaluation of this compound and levofloxacin in respiratory infection models.

Guinea Pig Pneumonia Model
  • Animal Model: Healthy, male guinea pigs.

  • Bacterial Strains: Clinically relevant strains of Streptococcus pneumoniae with varying susceptibility to ciprofloxacin and levofloxacin (susceptible, intermediate, and resistant).

  • Infection Induction: Intratracheal inoculation of a specified colony-forming unit (CFU) count of the bacterial suspension to induce pneumonia.

  • Drug Administration: Oral administration of this compound or levofloxacin. Dosing regimens are designed to mimic human serum concentrations.

  • Outcome Assessment: At a predetermined time point post-treatment, animals are euthanized, and lungs are harvested for bacterial enumeration (CFU counts) to determine the reduction in bacterial load compared to an untreated control group.

Rat Respiratory Tract Infection Model
  • Animal Model: Specific pathogen-free rats.

  • Bacterial Strains: Various strains of Streptococcus pneumoniae and Haemophilus influenzae.

  • Infection Induction: Intrabronchial instillation of a bacterial suspension to establish a localized lung infection.

  • Drug Administration: Oral therapy with this compound, levofloxacin, or other comparators initiated 24 hours after infection and continued for a specified duration (e.g., 3 days).

  • Outcome Assessment: Approximately 17 hours after the final dose, lungs are excised for bacterial enumeration to quantify the reduction in bacterial counts compared to untreated animals.

Mouse Sepsis Model
  • Animal Model: Immunocompetent mice (e.g., Swiss mice).

  • Bacterial Strains: Streptococcus pneumoniae strains, including those with known resistance mutations (e.g., in gyrA and parC).

  • Infection Induction: Intraperitoneal injection of a lethal dose of the bacterial suspension to induce sepsis.

  • Drug Administration: Administration of decreasing doses of this compound, levofloxacin, and other fluoroquinolones at specified intervals post-infection.

  • Outcome Assessment: The primary endpoint is the survival rate over a defined period (e.g., 7 days), often measured using an "all or nothing" mortality endpoint.

Visualized Experimental Workflows

The following diagrams illustrate the typical workflows for the described animal models.

Guinea_Pig_Pneumonia_Model cluster_setup Phase 1: Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis A Select S. pneumoniae strains (Susceptible, Intermediate, Resistant) B Intratracheal Inoculation of Guinea Pigs A->B C Oral Administration of This compound or Levofloxacin B->C D Euthanasia and Lung Homogenization C->D E Bacterial Enumeration (CFU Counts) D->E F Compare Bacterial Load vs. Untreated Control E->F Rat_RTI_Model cluster_setup Infection Establishment cluster_treatment Therapeutic Intervention cluster_analysis Efficacy Assessment A Intrabronchial Instillation of S. pneumoniae or H. influenzae B 24-hour Incubation Period A->B C Oral Therapy for 3 Days (this compound vs. Levofloxacin) B->C D 17h Post-Final Dose C->D E Lung Excision and Bacterial Enumeration D->E F Determine Log Reduction in Bacterial Counts E->F Mouse_Sepsis_Model cluster_setup Sepsis Induction cluster_treatment Antimicrobial Administration cluster_analysis Outcome Measurement A Select S. pneumoniae Strains (incl. Resistant Mutants) B Intraperitoneal Injection of Lethal Bacterial Dose A->B C Administer Decreasing Doses of This compound or Levofloxacin B->C D Monitor Survival Over 7 Days C->D E Record 'All or Nothing' Mortality Endpoint D->E

References

Validating Gemifloxacin's Dual-Targeting Mechanism: A Comparative Guide Using Genetic Knockouts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gemifloxacin's performance against other fluoroquinolones, with a focus on validating its dual-targeting mechanism through genetic knockouts. The data presented herein, derived from various in-vitro studies, demonstrates the efficacy of this compound against both wild-type and resistant bacterial strains, highlighting the significance of its balanced activity against DNA gyrase and topoisomerase IV.

The Dual-Targeting Hypothesis of this compound

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, transcription, and repair.[1][2] DNA gyrase, encoded by the gyrA and gyrB genes, is the primary target in many Gram-negative bacteria, while topoisomerase IV, encoded by the parC and parE genes (or grlA and grlB in Staphylococcus aureus), is often the primary target in Gram-positive bacteria.[2]

A crucial aspect of modern fluoroquinolone development is the concept of "dual-targeting," where a single agent effectively inhibits both enzymes. This balanced activity is hypothesized to lower the frequency of resistance development, as mutations in both target genes would be required for significant resistance to emerge.[3] this compound is a fluoroquinolone that has been shown to exhibit this dual-targeting profile.[4] This guide examines the experimental evidence supporting this claim using genetic knockouts and compares its activity with other fluoroquinolones.

Data Presentation: In-Vitro Susceptibility Testing

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and Ciprofloxacin against wild-type and isogenic mutant strains of Streptococcus pneumoniae and Staphylococcus aureus. These mutations are located in the quinolone resistance-determining regions (QRDRs) of the target genes.

Table 1: Comparative MICs against Streptococcus pneumoniae

StrainGenotypeThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Wild-TypegyrA+parC+0.03 - 0.061.0 - 2.0
Single MutantgyrA (mutation)0.12 - 0.251.0 - 2.0
Single MutantparC (mutation)0.12 - 0.254.0 - 8.0
Double MutantgyrA (mutation) + parC (mutation)0.5 - 1.016.0 - 64.0

Data compiled from multiple sources.[1][5]

Table 2: Comparative MICs against Staphylococcus aureus

StrainGenotypeThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Wild-TypegyrA+grlA+0.016 - 0.0320.25
Single MutantgyrA (mutation)0.032 - 0.0642.0
Single MutantgrlA (mutation)0.032 - 0.1284.0
Double MutantgyrA (mutation) + grlA (mutation)1.0 - 4.0>32.0

Data compiled from multiple sources.[6]

Interpretation of Data:

The data clearly demonstrates this compound's potent activity against wild-type strains of both S. pneumoniae and S. aureus. Crucially, single mutations in either gyrA or parC/grlA lead to only a modest increase in the MIC of this compound, supporting the hypothesis that it effectively targets both enzymes. In contrast, for Ciprofloxacin, a single mutation in the primary target gene (parC in S. pneumoniae and grlA in S. aureus) results in a more significant increase in MIC. High-level resistance to this compound is only observed in double mutants, reinforcing the advantage of its dual-targeting mechanism.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Generation of Isogenic Mutants

Isogenic strains with specific mutations in the gyrA and parC/grlA genes are essential for validating the dual-targeting mechanism. Allelic exchange is a common method used to create these specific gene alterations.

Protocol for Allelic Exchange Mutagenesis:

  • Construct a Suicide Vector:

    • Amplify upstream and downstream regions (homologous arms, typically ~1kb) flanking the target mutation site in the gyrA or parC gene from the wild-type bacterial chromosome using PCR.

    • Introduce the desired point mutation into one of the primers for the target region.

    • Clone the amplified homologous arms and a selectable marker (e.g., an antibiotic resistance cassette) into a suicide vector that cannot replicate in the target bacterium.

  • Transformation and Integration:

    • Introduce the constructed suicide plasmid into the recipient bacterial cells (e.g., S. pneumoniae or S. aureus) via electroporation or natural transformation.

    • Select for transformants that have integrated the plasmid into their chromosome via a single crossover event by plating on a medium containing the antibiotic for the selectable marker on the plasmid.

  • Counter-selection for Allelic Exchange:

    • Culture the integrants in a medium that selects for the loss of the plasmid backbone (e.g., medium containing sucrose (B13894) if the plasmid carries a sacB gene for sucrose sensitivity).

    • This second crossover event will result in either the wild-type allele or the mutated allele being retained in the chromosome.

  • Screening and Verification:

    • Screen individual colonies for the desired mutation by PCR and DNA sequencing of the target region in gyrA or parC.

    • Confirm the absence of the suicide vector backbone.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Broth Microdilution Protocol:

  • Prepare Antibiotic Dilutions:

    • Prepare a stock solution of the antibiotic (e.g., this compound, Ciprofloxacin) in a suitable solvent.

    • Perform serial two-fold dilutions of the antibiotic in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (or other appropriate broth for the test organism).

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strains (wild-type and mutants) overnight on an appropriate agar (B569324) medium.

    • Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Determine MIC:

    • The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Time-Kill Curve Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Protocol:

  • Prepare Cultures:

    • Grow overnight cultures of the test bacteria (wild-type and mutants).

    • Dilute the overnight culture in fresh broth to a starting inoculum of approximately 5 x 105 to 1 x 106 CFU/mL.

  • Antibiotic Exposure:

    • Add the antibiotic at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC) to the bacterial cultures.

    • Include a growth control culture without any antibiotic.

    • Incubate all cultures at 37°C with shaking.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate a known volume of the appropriate dilutions onto agar plates.

  • Enumeration and Analysis:

    • Incubate the plates overnight and count the number of colony-forming units (CFU).

    • Calculate the CFU/mL for each time point and antibiotic concentration.

    • Plot the log10 CFU/mL against time to generate the time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Mandatory Visualization

The following diagrams illustrate the key concepts discussed in this guide.

Gemifloxacin_Mechanism cluster_bacterium Bacterial Cell Bacterial_DNA Bacterial DNA Replication_Fork DNA Replication Fork Bacterial_DNA->Replication_Fork Replication DNA_Gyrase DNA Gyrase (gyrA/gyrB) Inhibition_Gyrase DNA Damage & Replication Arrest DNA_Gyrase->Inhibition_Gyrase Leads to Topoisomerase_IV Topoisomerase IV (parC/parE) Inhibition_TopoIV Chromosome Segregation Failure Topoisomerase_IV->Inhibition_TopoIV Leads to Replication_Fork->DNA_Gyrase Relieves supercoiling Replication_Fork->Topoisomerase_IV Decatenates daughter chromosomes This compound This compound This compound->DNA_Gyrase Inhibits This compound->Topoisomerase_IV Inhibits Cell_Death Bactericidal Effect Inhibition_Gyrase->Cell_Death Inhibition_TopoIV->Cell_Death

Caption: this compound's dual-targeting mechanism of action.

Experimental_Workflow cluster_strain_generation Strain Generation cluster_phenotypic_assays Phenotypic Assays cluster_data_analysis Data Analysis and Interpretation WT_Strain Wild-Type Bacterium Mutagenesis Allelic Exchange Mutagenesis (gyrA and/or parC/grlA) WT_Strain->Mutagenesis MIC_Assay Minimum Inhibitory Concentration (MIC) Assay WT_Strain->MIC_Assay Time_Kill_Assay Time-Kill Curve Assay WT_Strain->Time_Kill_Assay Resistance_Frequency Resistance Frequency Determination WT_Strain->Resistance_Frequency Single_Mutant Single Knockout/Mutant Strains (gyrA or parC/grlA) Mutagenesis->Single_Mutant Double_Mutant Double Knockout/Mutant Strain (gyrA and parC/grlA) Mutagenesis->Double_Mutant Single_Mutant->MIC_Assay Single_Mutant->Time_Kill_Assay Double_Mutant->MIC_Assay Compare_MICs Compare MICs of this compound vs. Other Fluoroquinolones MIC_Assay->Compare_MICs Analyze_Kill_Kinetics Analyze Bactericidal Activity Time_Kill_Assay->Analyze_Kill_Kinetics Assess_Resistance Assess Frequency of Resistance Development Resistance_Frequency->Assess_Resistance Validate_Mechanism Validate Dual-Targeting Mechanism Compare_MICs->Validate_Mechanism Analyze_Kill_Kinetics->Validate_Mechanism Assess_Resistance->Validate_Mechanism

Caption: Experimental workflow for validating drug targeting.

Conclusion

The experimental data from genetic knockout studies provides compelling evidence for this compound's dual-targeting mechanism of action. Its ability to potently inhibit both DNA gyrase and topoisomerase IV translates to high activity against wild-type bacteria and a reduced propensity for the development of high-level resistance. As demonstrated by the MIC data, single mutations in either target enzyme only confer low-level resistance to this compound, a stark contrast to fluoroquinolones with a more biased target preference. This balanced profile makes this compound a valuable therapeutic option, particularly in an era of increasing antibiotic resistance. The methodologies and data presented in this guide offer a framework for the continued evaluation and development of dual-targeting antimicrobials.

References

Comparative study of Gemifloxacin's post-antibiotic effect (PAE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the post-antibiotic effect (PAE) of gemifloxacin (B1671427) against key respiratory pathogens, juxtaposed with other fluoroquinolones. The data presented is compiled from in vitro studies to offer a clear perspective on the persistent antibacterial activity of these agents after their removal from the bacterial environment.

Executive Summary

This compound, a fluoroquinolone antibiotic, demonstrates a significant post-antibiotic effect against common respiratory pathogens such as Streptococcus pneumoniae and Haemophilus influenzae.[1][2] This prolonged suppression of bacterial growth, even after drug concentrations fall below the minimum inhibitory concentration (MIC), is a crucial pharmacodynamic parameter. Comparative data suggests that this compound's PAE is comparable to or, in some instances, more prolonged than that of other fluoroquinolones, contributing to its efficacy in treating respiratory tract infections.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

This compound, like other fluoroquinolones, exerts its bactericidal action by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1] This dual-targeting mechanism is crucial for its potent activity against a broad spectrum of pathogens. The inhibition of these enzymes leads to breaks in the bacterial chromosome, ultimately resulting in cell death.

cluster_drug Fluoroquinolone Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication enables Topoisomerase_IV->DNA_Replication enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death disruption leads to Start Start Bacterial_Culture Prepare bacterial inoculum (e.g., 5 x 10^6 CFU/mL) Start->Bacterial_Culture Exposure Expose bacteria to antibiotic (e.g., 10x MIC for 1-2 hours) Bacterial_Culture->Exposure Regrowth_Control Incubate control culture (no antibiotic exposure) Bacterial_Culture->Regrowth_Control Control Group Removal Remove antibiotic by dilution or centrifugation Exposure->Removal Regrowth_Test Incubate test culture Removal->Regrowth_Test Sampling Perform serial dilutions and plate for viable counts at regular intervals Regrowth_Test->Sampling Regrowth_Control->Sampling Calculation Calculate PAE: PAE = T - C Sampling->Calculation End End Calculation->End

References

In vitro synergy testing of Gemifloxacin with other antimicrobial agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro synergistic activity of gemifloxacin (B1671427) with other antimicrobial agents. The information is supported by experimental data to aid in the exploration of combination therapies to combat antimicrobial resistance.

This compound, a fluoroquinolone antibiotic, exhibits potent activity against a broad spectrum of pathogens. Its efficacy can be further enhanced when used in combination with other antimicrobial agents, a strategy that can also help mitigate the development of drug resistance. This guide summarizes key findings from in vitro synergy testing of this compound and provides detailed methodologies for common experimental protocols.

Synergistic Activity of this compound Combinations

In vitro studies have demonstrated the synergistic potential of this compound when combined with various antimicrobial agents against challenging pathogens like community-acquired methicillin-resistant Staphylococcus aureus (CA-MRSA) and Neisseria gonorrhoeae.

A key study investigated the synergy of this compound with trimethoprim/sulfamethoxazole, clindamycin (B1669177), and rifampicin (B610482) against 50 clinical isolates of CA-MRSA using time-kill analysis. The combination of this compound and trimethoprim/sulfamethoxazole was particularly effective, showing either synergy or additivity in 85% of the isolates tested[1]. The addition of clindamycin to this compound resulted in synergy or additivity in 25% of the isolates, while all isolates showed indifference to the combination of this compound and rifampicin[1]. Notably, all tested combinations were successful in preventing the emergence of this compound resistance[1].

Furthermore, a clinical trial investigating treatments for uncomplicated gonorrhea found a combination of this compound and azithromycin (B1666446) to be highly effective[2]. This clinical success was supported by prior in vitro synergy testing, suggesting a favorable interaction between the two drugs against Neisseria gonorrhoeae[2].

Summary of Quantitative Synergy Data
Combination AgentTest OrganismMethodSynergy/Additivity RateKey Finding
Trimethoprim/SulfamethoxazoleCA-MRSATime-Kill Analysis85% (11/20 synergy, 6/20 additivity)Most effective combination in the study[1].
ClindamycinCA-MRSATime-Kill Analysis25% (2/20 synergy, 3/20 additivity)Moderate level of synergistic or additive effect[1].
RifampicinCA-MRSATime-Kill Analysis0%All isolates displayed indifference to this combination[1].
AzithromycinN. gonorrhoeaeIn Vitro Synergy TestingData not specified, but supported clinical efficacyCombination therapy demonstrated high cure rates in a clinical trial[2].

Experimental Protocols for Synergy Testing

Accurate assessment of antimicrobial synergy relies on standardized and well-defined experimental protocols. The three most common in vitro methods are the checkerboard assay, the time-kill assay, and the E-test method.

Checkerboard Assay

The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.

Protocol:

  • Preparation of Antimicrobials: Prepare stock solutions of each antimicrobial agent. Serially dilute each agent in a liquid growth medium in a 96-well microtiter plate. One agent is diluted along the x-axis (columns) and the second agent is diluted along the y-axis (rows).

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the test organism.

  • Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • FIC Index Calculation: Calculate the FIC index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC index ≤ 0.5

    • Indifference (or Additivity): 0.5 < FIC index ≤ 4.0[3][4]

    • Antagonism: FIC index > 4.0[3][4]

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cluster_interpretation Interpretation prep_stock Prepare Stock Solutions serial_dilute Serial Dilution of Drugs in Microtiter Plate prep_stock->serial_dilute prep_inoculum Prepare 0.5 McFarland Inoculum inoculate Inoculate Wells prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Synergy, Indifference, or Antagonism calc_fic->interpret

Checkerboard Assay Workflow
Time-Kill Assay

The time-kill assay evaluates the bactericidal or bacteriostatic effect of antimicrobial agents over time, providing a dynamic view of the interaction.

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension in a suitable broth medium to a standardized cell density.

  • Exposure: Add the antimicrobial agents, alone and in combination, at desired concentrations to separate flasks containing the bacterial suspension. Include a growth control without any antimicrobial.

  • Incubation and Sampling: Incubate the flasks under appropriate conditions. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on agar (B569324) plates to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each combination and control.

    • Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.

    • Indifference: A < 2-log10 change in CFU/mL between the combination and the most active single agent.

    • Antagonism: A ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent.

Time_Kill_Workflow cluster_setup Experiment Setup cluster_incubation Incubation & Sampling cluster_quantification Quantification cluster_analysis Data Analysis prep_inoculum Prepare Standardized Inoculum add_drugs Add Antimicrobials (Alone & Combination) prep_inoculum->add_drugs incubate Incubate Flasks add_drugs->incubate sample Collect Aliquots at Time Intervals incubate->sample serial_dilute Serial Dilution sample->serial_dilute plate Plate on Agar serial_dilute->plate count_colonies Count CFUs plate->count_colonies plot_curves Plot Time-Kill Curves count_colonies->plot_curves interpret Determine Synergy/Indifference/Antagonism plot_curves->interpret

Time-Kill Assay Workflow
E-test (Epsilometer Test) Method

The E-test is a gradient diffusion method that can also be adapted for synergy testing, offering a simpler alternative to the checkerboard and time-kill assays.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial lawn on an agar plate.

  • E-strip Application: Place an E-test strip of the first antimicrobial agent on the agar surface and incubate for a short period.

  • Second E-strip Application: Remove the first E-test strip and place a second E-test strip for the other antimicrobial agent at a 90-degree angle to the impression of the first strip.

  • Incubation: Incubate the plate until a clear zone of inhibition is visible.

  • Reading Results: Read the MIC values at the intersection of the elliptical inhibition zone with the E-test strips.

  • FIC Index Calculation: Calculate the FIC index as described for the checkerboard assay.

Etest_Synergy_Workflow cluster_prep Preparation cluster_application E-strip Application cluster_analysis Analysis cluster_interpretation Interpretation prep_lawn Prepare Bacterial Lawn on Agar Plate apply_strip1 Apply and Incubate First E-strip prep_lawn->apply_strip1 apply_strip2 Apply Second E-strip at 90° Angle apply_strip1->apply_strip2 incubate_plate Incubate Plate apply_strip2->incubate_plate read_mic Read MICs from Inhibition Zones incubate_plate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Determine Synergy/Indifference/Antagonism calc_fic->interpret

E-test Synergy Workflow

References

Gemifloxacin: Bridging the Gap Between In Vitro Susceptibility and In Vivo Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of gemifloxacin's performance against other antibiotics, focusing on the correlation between its in vitro activity and in vivo efficacy in established animal models of infection. The data presented is crucial for understanding the preclinical pharmacodynamics of this fluoroquinolone and its potential for clinical success.

In Vitro Susceptibility of This compound (B1671427) and Comparators

This compound demonstrates potent in vitro activity against key respiratory pathogens, including strains that may exhibit reduced susceptibility to other fluoroquinolones.[1][2][3] The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and comparator agents against Streptococcus pneumoniae and Haemophilus influenzae.

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniae This compound0.015 - 0.030.03 - 0.06
Levofloxacin (B1675101)1.01.0 - 2.0
Ciprofloxacin (B1669076)1.0 - 2.02.0 - 4.0
Amoxicillin-Clavulanate≤0.03 - 0.060.06 - 0.12
Azithromycin0.06 - 0.120.25 - >16
Haemophilus influenzae This compound≤0.008 - 0.015≤0.008 - 0.03
Levofloxacin0.015 - 0.030.03
Ciprofloxacin≤0.008 - 0.015≤0.008 - 0.015
Amoxicillin-Clavulanate0.12 - 0.250.25 - 0.5
Azithromycin1.02.0

Note: MIC values are presented as ranges compiled from multiple studies to reflect variations in tested isolates.

In Vivo Efficacy in Animal Models of Infection

The potent in vitro activity of this compound translates to significant efficacy in animal models of respiratory tract infections and sepsis.

Rat Model of Respiratory Tract Infection

In a rat model of respiratory tract infection, this compound demonstrated excellent efficacy against S. pneumoniae and H. influenzae.[4][5] Treatment with this compound resulted in a 3-5 log reduction in bacterial counts in the lungs compared to untreated animals.[4][5] Its performance was comparable to or better than other quinolones and standard therapies.[4][5]

PathogenTreatment GroupMean Log10 CFU/lung Reduction (vs. Control)
S. pneumoniae This compound3.0 - 5.0
Amoxicillin-Clavulanate~3.0 - 4.5
Levofloxacin< 3.0
Ciprofloxacin< 3.0
H. influenzae This compoundSignificant reduction (P < 0.01)
CefuroximeLess potent than this compound
AzithromycinLess potent than this compound
Mouse Pneumonia and Sepsis Models

Studies in mouse models of pneumonia and sepsis further support the in vivo potency of this compound, particularly against quinolone-resistant S. pneumoniae strains.[6][7][8] this compound was highly effective, achieving 90-100% survival rates in mice infected with wild-type and single-mutation S. pneumoniae strains.[6][7]

Mouse ModelPathogen StrainThis compound EfficacyComparator Efficacy (Trovafloxacin)
Pneumonia Wild-type S. pneumoniae90-100% survivalEffective
parC or gyrA mutant S. pneumoniae90-100% survivalEffective
parC and gyrA double mutant S. pneumoniae40% survivalNo protection
Sepsis Ciprofloxacin-susceptible S. pneumoniae100% survivalMoxifloxacin: 100% survival, Levofloxacin: Lower survival
Ciprofloxacin-resistant S. pneumoniae (gyrA and parC mutations)60-80% survivalMoxifloxacin & Levofloxacin: Lower survival

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation

The efficacy of fluoroquinolones is best predicted by the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC24/MIC). For this compound, an AUC24/MIC ratio of approximately 30 to 60 has been associated with efficacy in animal models.[6][8][9]

  • An AUC24/MIC ratio of 56.5 to 113 was associated with 90-100% survival in a mouse pneumonia model.[6][7]

  • An AUC24/MIC ratio of 28.5 was linked to poor efficacy and the emergence of resistance.[6][7]

  • Against ciprofloxacin-resistant S. pneumoniae in a sepsis model, a this compound AUC24/MIC of 93 resulted in 60-80% survival.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Susceptibility Testing
  • Method: Broth microdilution or agar (B569324) dilution methods were used to determine the Minimum Inhibitory Concentration (MIC) of this compound and comparator agents.[1]

  • Organisms: Recent clinical isolates of Streptococcus pneumoniae and Haemophilus influenzae were tested.[1]

  • Procedure: Serial twofold dilutions of each antimicrobial agent were prepared in appropriate broth or agar media. The bacterial inoculum was standardized and added to each dilution. The MIC was defined as the lowest concentration of the drug that completely inhibited visible growth after incubation under specified conditions.

Animal Models of Infection
  • Rat Respiratory Tract Infection Model [4][5]

    • Animal Strain: Specific pathogen-free rats.

    • Infection: Animals were anesthetized and infected intrabronchially with a clinical isolate of S. pneumoniae or H. influenzae.

    • Treatment: Oral therapy with this compound or comparator agents was initiated 24 hours post-infection and continued for 3 days. Doses were selected to approximate human serum or tissue concentrations.

    • Efficacy Assessment: Approximately 17 hours after the final dose, animals were euthanized, and lungs were aseptically removed, homogenized, and plated for bacterial enumeration (colony-forming units, CFU). Efficacy was determined by the reduction in bacterial load compared to untreated controls.

  • Mouse Pneumonia Model [6][7]

    • Animal Strain: Immunocompetent Swiss mice or leukopenic mice.

    • Infection: Mice were infected intranasally with a virulent, encapsulated strain of S. pneumoniae or its isogenic mutants with varying resistance mechanisms.

    • Treatment: Treatment with this compound or trovafloxacin (B114552) was administered multiple times, starting at 3 or 18 hours post-infection.

    • Efficacy Assessment: The primary endpoint was survival, monitored for a specified period.

  • Mouse Sepsis Model [8]

    • Animal Strain: Immunocompetent mice.

    • Infection: Mice were infected intraperitoneally with S. pneumoniae strains exhibiting different levels of ciprofloxacin susceptibility.

    • Treatment: A dose-decreasing regimen of this compound, moxifloxacin, or levofloxacin was administered.

    • Efficacy Assessment: The endpoint was all-or-nothing mortality, with survival rates recorded.

Visualizing Experimental and Logical Frameworks

To further clarify the processes and mechanisms discussed, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Susceptibility Testing cluster_invivo In Vivo Efficacy in Animal Model cluster_pkpd PK/PD Analysis isolate Bacterial Isolates (S. pneumoniae, H. influenzae) dilution Serial Dilution of Antibiotics (this compound & Comparators) isolate->dilution incubation Inoculation and Incubation dilution->incubation mic MIC Determination incubation->mic correlation Correlation Analysis mic->correlation In Vitro Data infection Animal Infection (Rat RTI or Mouse Pneumonia/Sepsis) treatment Treatment with this compound or Comparators infection->treatment assessment Efficacy Assessment (Bacterial Load Reduction or Survival) treatment->assessment pk_sampling Pharmacokinetic Sampling (Blood/Tissue Concentrations) treatment->pk_sampling assessment->correlation In Vivo Data auc_calc AUC Calculation pk_sampling->auc_calc pkpd_ratio AUC/MIC Ratio Calculation auc_calc->pkpd_ratio pkpd_ratio->correlation PK/PD Parameter fluoroquinolone_moa cluster_bacterium Bacterial Cell This compound This compound dna_gyrase DNA Gyrase (GyrA/GyrB) This compound->dna_gyrase Inhibits topo_iv Topoisomerase IV (ParC/ParE) This compound->topo_iv Inhibits (Dual Target) replication_complex DNA Replication Complex dna_gyrase->replication_complex Relaxes positive supercoils topo_iv->replication_complex Decatenates daughter chromosomes dna_damage DNA Damage & Strand Breaks replication_complex->dna_damage Stalled replication forks cell_death Bacterial Cell Death dna_damage->cell_death

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.